molecular formula C7H7NO4S B8097543 4-(Methylsulfonyl)picolinic acid

4-(Methylsulfonyl)picolinic acid

Cat. No.: B8097543
M. Wt: 201.20 g/mol
InChI Key: RGRXXKBEAKPGHW-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)picolinic acid is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylsulfonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylsulfonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methylsulfonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-13(11,12)5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRXXKBEAKPGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Methylsulfonyl)picolinic Acid: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 4-(Methylsulfonyl)picolinic acid , a specialized pyridine intermediate used in high-value drug discovery programs.

Executive Summary

4-(Methylsulfonyl)picolinic acid is a bifunctional pyridine scaffold characterized by a carboxylic acid at the C2 position and a methylsulfonyl group at the C4 position. This specific substitution pattern renders the molecule highly valuable in medicinal chemistry for two primary reasons:

  • Electronic Activation: The electron-withdrawing nature of the sulfone (

    
    ), combined with the pyridine nitrogen, makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ). This allows the sulfone to act as a "place-holder" or leaving group for late-stage diversification.
  • Chelation Potential: The picolinic acid moiety (N atom adjacent to COOH) acts as a bidentate ligand, relevant for metallo-enzyme inhibition or fragment-based drug design (FBDD).

This guide provides a validated roadmap for the synthesis, characterization, and derivatization of this compound, moving beyond basic data to actionable experimental logic.

Chemical & Physical Specifications

The following data aggregates predicted and experimental values suitable for establishing analytical standards.

PropertyValue / DescriptionNotes
CAS Number 1026676-25-4Unique identifier.[1][2][3][4][5]
Formula

Molecular Weight 201.20 g/mol Monoisotopic Mass: 201.01
Appearance White to off-white crystalline solidHygroscopic tendency; store desiccated.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (

, Hexane).
pKa (Acid) ~2.1 (Predicted)Acidic due to electron-deficient ring.
LogP ~ -0.1 to 0.5Low lipophilicity due to polarity of sulfone/acid.
Melting Point >140 °C (Decomposes)Note: Sulfones often have high MPs.

Synthetic Pathways & Process Chemistry[6]

The most robust route to 4-(methylsulfonyl)picolinic acid avoids direct sulfonylation of the unactivated ring. Instead, it utilizes a "Sulfide Oxidation" strategy starting from commercially available 4-chloropicolinic acid.

Validated Synthesis Protocol
Step 1: Nucleophilic Displacement (Introduction of Sulfur)
  • Precursor: 4-Chloropicolinic acid (CAS 5470-22-4) or its methyl ester.

  • Reagent: Sodium thiomethoxide (

    
    ).
    
  • Conditions: DMF or DMSO,

    
    .
    
  • Mechanism:

    
    . The chlorine at C4 is displaced by the thiolate.
    
  • Critical Insight: Use the methyl ester for easier purification (chromatography) and hydrolysis later. If using the free acid, use 2.2 equivalents of base to handle the carboxylate.

Step 2: Oxidation (Sulfide

Sulfone)
  • Reagent: Sodium Tungstate (

    
    ) / Hydrogen Peroxide (
    
    
    
    ) OR
    
    
    -CPBA.
  • Conditions: Aqueous/Acetic acid (for tungstate) or DCM (for

    
    -CPBA).
    
  • Why this route? Direct sulfonylation (using sodium methanesulfinate) often requires copper catalysis and high temperatures which can decarboxylate the picolinic acid. The oxidation route is milder and higher yielding.

SynthesisRoute cluster_0 Key Transformation Logic Start 4-Chloropicolinic Acid (CAS 5470-22-4) Inter 4-(Methylthio)picolinic Acid (Intermediate) Start->Inter NaSMe, DMF 80°C, SnAr Product 4-(Methylsulfonyl)picolinic Acid (CAS 1026676-25-4) Inter->Product H2O2, Na2WO4 or mCPBA

Figure 1: Step-wise synthesis via sulfide oxidation, prioritizing mild conditions to preserve the carboxylic acid.

Reactivity Profile & Derivatization

For drug discovery scientists, the utility of this compound lies in its orthogonal reactivity . You can modify the C2-acid and the C4-sulfone independently.

The C4 "Safety-Catch" ( Lability)

The C4-sulfonyl group is a "super-leaving group" in this system. The pyridine ring is electron-deficient (


-deficient), and the protonated/esterified carboxyl group at C2 further withdraws electron density.
  • Reaction: Displacement of

    
     by amines, alkoxides, or thiols.
    
  • Application: This allows the synthesis of 4-amino-picolinates which are otherwise difficult to access.

  • Control: To prevent premature displacement, perform amide coupling at C2 before exposing the molecule to strong nucleophiles at high temperatures.

C2-Amidation
  • Protocol: Standard coupling (HATU, EDC/HOBt) works well.

  • Caution: Avoid converting to the acid chloride using

    
     at high heat, as this may degrade the sulfone or cause self-reaction. Use oxalyl chloride/DMF at 
    
    
    
    if an acid chloride is required.

Reactivity Core 4-(Methylsulfonyl) picolinic Acid Amide C2-Amide Derivatives (Kinase Inhibitor Scaffolds) Core->Amide R-NH2, HATU (Carboxyl Modification) Amino 4-Amino-Picolinates (via SnAr displacement) Core->Amino R-NH2, Heat (Sulfone Displacement) Metal Metal Complexes (Zn/Fe Chelators) Core->Metal M(II) Salts (N,O-Chelation)

Figure 2: Orthogonal reactivity map. Blue path preserves the sulfone; Red path utilizes the sulfone as a leaving group.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The methylsulfonyl group is often used as a bioisostere for a carbonyl or a sulfonamide. It is metabolically robust (unlike the sulfide precursor, which is prone to S-oxidation in vivo).

  • LogP Modulation: The sulfone lowers LogP compared to a phenyl ring, improving aqueous solubility.

  • H-Bonding: The sulfone oxygens are weak Hydrogen Bond Acceptors (HBA), useful for interacting with backbone amides in protein active sites.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening:

  • Low MW (<250): Allows room for growth.

  • Vectorial Growth: The C2 acid allows growth into the solvent front, while the C4 sulfone can probe deep hydrophobic pockets or be displaced to introduce specificity elements.

Analytical Characterization

To validate the identity of synthesized batches, look for these specific spectral signatures:

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ppm (Broad s, 1H, 
      
      
      
      ).
    • 
       ppm (d, 1H, C6-
      
      
      
      , adjacent to N).
    • 
       ppm (s, 1H, C3-
      
      
      
      , adjacent to COOH).
    • 
       ppm (d, 1H, C5-
      
      
      
      ).
    • 
       ppm (s, 3H, 
      
      
      
      ).
  • IR Spectroscopy:

    • Strong bands at

      
       and 
      
      
      
      (Sulfone
      
      
      stretch).
    • Broad band

      
       (
      
      
      
      stretch of carboxylic acid).
    • Sharp band

      
       (
      
      
      
      stretch).

References

  • Chemical Identification & CAS: 4-methanesulfonylpyridine-2-carboxylic acid (CAS 1026676-25-4).[1][5] PubChem Compound Summary. [Link]

  • General Synthesis of 4-Substituted Picolinates: Synthesis of Some Aminopicolinic Acids. University of Missouri–St. Louis (UMSL). (Describes 4-substitution logic). [Link]

  • Sulfone Reactivity in Heterocycles: Nucleophilic substitution of 4-methylsulfonylpyridines. Journal of the Chemical Society.[6] (Classic mechanistic insight into sulfone displacement). [Link][7]

Sources

Structural Elucidation and Characterization of 4-(Methylsulfonyl)picolinic Acid: A Technical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 4-(methylsulfonyl)picolinic acid , a critical intermediate in the synthesis of metalloprotease inhibitors and heterocyclic scaffolds. Unlike simple pyridines, the presence of two strong electron-withdrawing groups (EWGs)—the carboxylic acid at C2 and the methylsulfonyl group at C4—creates a unique electronic environment that complicates standard assignment.

This document outlines a self-validating analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to definitively distinguish the target molecule from its regioisomers (3- or 5-substituted analogs) and potential synthetic impurities (e.g., sulfoxides).

Synthetic Context & Impurity Profile

To interpret analytical data accurately, one must understand the compound's origin. This molecule is typically synthesized via the oxidation of 4-(methylthio)picolinic acid using oxidants like Potassium Permanganate (


) or Oxone®.

Critical Impurities to Monitor:

  • 4-(Methylsulfinyl)picolinic acid: The intermediate sulfoxide (incomplete oxidation).

  • 4-(Methylsulfonyl)pyridine: The decarboxylated degradation product (often formed under excessive thermal stress).

  • Inorganic Salts: Residual manganese or potassium salts if workup is incomplete.

Analytical Strategy: The Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, moving from bulk property verification to atom-level connectivity.

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (Formula Confirmation) Start->HRMS IR Step 2: FT-IR (Functional Groups: SO2, COOH) HRMS->IR NMR_1H Step 3: 1H NMR (DMSO-d6) (Regiochemistry & Purity) IR->NMR_1H NMR_2D Step 4: 2D NMR (HMBC/NOESY) (Connectivity Proof) NMR_1H->NMR_2D Decision Does Data Match? NMR_2D->Decision XRD Step 5: X-Ray Crystallography (Absolute Configuration - Optional) Release Release Lot XRD->Release Decision->XRD Ambiguous Decision->Release Yes Reprocess Reprocess/Purify Decision->Reprocess No

Figure 1: Step-by-step structural elucidation workflow for substituted pyridines.

Technical Characterization Protocols

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (


).
  • Method: Electrospray Ionization (ESI) in Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Expected Data:

    • [M+H]+: 202.0174 m/z

    • [M-H]-: 200.0018 m/z

    • Isotope Pattern: A distinct

      
       peak (~4.2% relative abundance) is a hallmark of the sulfonyl group.
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

Pro-Tip: Do not use


. This compound is highly polar and sparingly soluble in chloroform. DMSO-

is the mandatory solvent to observe the carboxylic acid proton and prevent aggregation broadening.
1H NMR Analysis (Regiochemistry)

The splitting pattern of the pyridine protons is the definitive identifier for the 4-position substitution.

PositionTypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Explanation
COOH OH13.5 - 14.0Broad Singlet-Acidic proton (exchangeable with

).
H6 Ar-H8.9 - 9.1Doublet (d)5.0Ortho to N (most deshielded by ring current + electronegativity).
H3 Ar-H8.4 - 8.6Doublet (d)1.5 - 1.8Meta coupling to H5. Deshielded by ortho-COOH and ortho-

.
H5 Ar-H8.1 - 8.3Doublet of Doublets (dd)5.0, 1.5Ortho to H6, Meta to H3.
Me

3.3 - 3.4Singlet (s)-Methyl sulfone characteristic shift.

Logic Check (Self-Validation):

  • If H3 appears as a doublet of doublets (dd), the substitution is likely at position 5, not 4.

  • If the coupling constant

    
     is absent, the ring is substituted at position 6.
    
  • The "Meta-Coupling" Signature: The small coupling (

    
    ) between H3 and H5 is the specific fingerprint of 2,4-substitution.
    
2D NMR: The "Smoking Gun" (HMBC)

To irrefutably prove the methylsulfonyl group is at C4 (and not C3 or C5), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Correlations Me_Protons Me-Protons (3.3 ppm) C4 C4 (Quaternary) Me_Protons->C4 Strong 3-bond correlation C2 C2 (Quaternary) H3 H3 (8.5 ppm) H3->C4 3-bond H3->C2 2-bond H5 H5 (8.2 ppm) H5->C4 2-bond

Figure 2: Key HMBC correlations establishing the location of the sulfonyl group.

  • Correlation 1: The methyl protons (~3.3 ppm) will show a strong cross-peak to the quaternary Carbon C4 (~148-152 ppm).

  • Correlation 2: Proton H3 and H5 will both correlate to this same C4 carbon, locking the sulfone into position 4.

Experimental Protocol: Characterization Workflow

Materials:

  • Sample: ~10 mg of 4-(methylsulfonyl)picolinic acid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Standard: Tetramethylsilane (TMS) internal standard (optional, often residual DMSO @ 2.50 ppm is used).

Procedure:

  • Sample Preparation: Dissolve the solid completely in DMSO-

    
    . If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Note: Cloudiness often indicates inorganic salt contamination.
    
  • Acquisition (1H):

    • Scans: 16 (minimum).

    • Relaxation Delay (D1): 5 seconds (essential for accurate integration of the carboxylic acid proton).

    • Pulse Angle: 30°.

  • Acquisition (13C):

    • Scans: 512 (minimum) to visualize quaternary carbons C2 and C4.

  • Data Processing:

    • Reference the DMSO quintet to 2.50 ppm.

    • Integrate the Methyl singlet (set to 3H).

    • Verify the aromatic region integrates to 1:1:1.

References

  • Synthesis of Picolinic Acids: Singer, A. W.; McElvain, S. M. "Picolinic Acid Hydrochloride."[1] Organic Syntheses, Coll.[1] Vol. 3, p.740 (1955). Link

  • Oxidation of Sulfides: Trost, B. M.; Curran, D. P.[2] "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290 (1981). Link

  • Pyridine NMR Shifts: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 4th Edition. (General Reference for Pyridine Substituent Effects).
  • HMBC Methodology: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition (2016).

Sources

4-(Methylsulfonyl)picolinic Acid: Mechanism of Action & Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action and chemical biology of 4-(Methylsulfonyl)picolinic acid .

Executive Summary

4-(Methylsulfonyl)picolinic acid (CAS: 1026676-25-4) is a specialized pyridine derivative functioning primarily as a bidentate metal chelator and a competitive antagonist of 2-oxoglutarate (2OG) .

In drug discovery, this scaffold is a critical pharmacophore for inhibiting 2-oxoglutarate-dependent oxygenases (e.g., HIF-prolyl hydroxylases, JmjC histone demethylases) and metalloproteinases . Its mechanism relies on the coordination of the active site metal ion (typically Fe(II) or Zn(II)) by the picolinic acid core, while the 4-methylsulfonyl group provides electronic modulation and unique hydrogen-bonding vectors within the enzyme's substrate-binding pocket.

This guide details the molecular interactions, structure-activity relationships (SAR), and experimental protocols for validating its activity in biological systems.

Chemical Identity & Pharmacophore Analysis[1]

The molecule consists of a pyridine ring substituted with a carboxylic acid at the C2 position and a methylsulfonyl group at the C4 position.

PropertyDetail
IUPAC Name 4-Methanesulfonylpyridine-2-carboxylic acid
CAS Number 1026676-25-4
Molecular Formula C7H7NO4S
Molecular Weight 201.20 g/mol
Core Pharmacophore Picolinic Acid (Pyridine-2-carboxylic acid): A classic bidentate ligand that chelates transition metals (Fe²⁺, Zn²⁺, Cu²⁺) via the pyridine nitrogen and the carboxylate oxygen.[1][2]
Functional Group 4-Methylsulfonyl (-SO₂Me): A strong electron-withdrawing group (EWG) that lowers the pKa of the pyridine nitrogen, modulates solubility, and acts as a hydrogen bond acceptor.

Mechanism of Action: The 2OG Mimicry Hypothesis

The primary biological activity of 4-(methylsulfonyl)picolinic acid is driven by its structural similarity to 2-oxoglutarate (α-ketoglutarate) , a co-substrate required by a vast superfamily of oxygenases.

Target: 2-Oxoglutarate Dependent Oxygenases

These enzymes catalyze hydroxylation, demethylation, and desaturation reactions. They require a non-heme Fe(II) center coordinated by a "2-His-1-Carboxylate" facial triad.

  • HIF-Prolyl Hydroxylases (HIF-PHs): Regulate Hypoxia-Inducible Factor (HIF) stability.

  • JmjC Histone Demethylases (KDMs): Regulate epigenetic markers (e.g., H3K9me3).

  • TET Enzymes: Involved in DNA demethylation.

Molecular Binding Mode

4-(Methylsulfonyl)picolinic acid acts as a competitive inhibitor with respect to 2OG.

  • Bidentate Chelation: The pyridine nitrogen (

    
    ) and one oxygen atom of the C2-carboxylate coordinate to the active site Fe(II) in a coplanar fashion. This blocks the coordination site required for the co-substrate (2OG) and the oxygen molecule (
    
    
    
    ).
  • Displacement: By occupying the 2OG binding pocket, the molecule prevents the formation of the reactive ferryl (Fe(IV)=O) intermediate essential for catalysis.

  • Role of the 4-Methylsulfonyl Group:

    • Electronic Tuning: The sulfone is electron-withdrawing, reducing the electron density on the pyridine nitrogen. While this might theoretically weaken metal coordination compared to an electron-rich pyridine, it increases the acidity of the carboxylic acid, potentially strengthening the electrostatic interaction with active site residues (e.g., Arg/Lys).

    • S1' Pocket Interaction: In many HIF-PH enzymes, the region corresponding to the C4 position of the pyridine ring faces a solvent-accessible or polar pocket. The sulfonyl group can form water-mediated or direct hydrogen bonds with backbone amides or side chains (e.g., Tyrosine or Serine), enhancing selectivity over other metalloenzymes.

Pathway Visualization

The following diagram illustrates the competitive inhibition of the HIF-PH enzyme, leading to HIF stabilization.

MoA Substrate HIF-1u03b1 (Pro-OH) Degradation VHL Binding & Ubiquitination -> Degradation Substrate->Degradation Normoxia Enzyme HIF-Prolyl Hydroxylase (Fe(II) Active Site) Complex_Active Active Enzyme Complex (Fe-2OG-O2) Enzyme->Complex_Active + 2OG + O2 Complex_Blocked Inhibited Complex (Fe-Inhibitor) Enzyme->Complex_Blocked + Inhibitor (Competition) Cofactor 2-Oxoglutarate (2OG) + O2 Inhibitor 4-(Methylsulfonyl)picolinic Acid Complex_Active->Substrate Hydroxylation Complex_Blocked->Complex_Active Blocks Stabilization HIF-1u03b1 Stabilization & Translocation Complex_Blocked->Stabilization Prevents Hydroxylation Response Gene Expression (EPO, VEGF, GLUT1) Stabilization->Response Hypoxic Response

Caption: Competitive inhibition of HIF-PH by 4-(methylsulfonyl)picolinic acid prevents HIF-1α hydroxylation, triggering the hypoxic response pathway.

Biological Applications & Therapeutic Relevance[4][5]

Anemia and Ischemia (HIF Stabilization)

By inhibiting HIF-PH, the compound mimics a hypoxic state (pseudohypoxia).

  • Effect: Stabilizes HIF-1α and HIF-2α.

  • Outcome: Upregulation of Erythropoietin (EPO) for anemia treatment (similar to drugs like Roxadustat or Vadadustat) and VEGF for angiogenesis in ischemic tissues.

Epigenetic Modulation (Oncology)

The picolinic acid scaffold is also relevant for inhibiting JmjC domain-containing histone demethylases (e.g., KDM4/5).

  • Mechanism: The 4-methylsulfonyl group may provide selectivity for specific KDM isoforms by exploiting subtle differences in the substrate-binding groove (e.g., interacting with residues distinct from those in HIF-PH).

  • Outcome: Alteration of histone methylation patterns (e.g., H3K9me3 levels), leading to transcriptional reprogramming in cancer cells.

Experimental Protocols for Validation

To validate the mechanism of action, the following hierarchical assay system is recommended.

In Vitro Enzyme Inhibition Assay (TR-FRET)

Objective: Determine the IC50 against recombinant HIF-PH2 (EGLN1).

  • Reagents: Recombinant HIF-PH2, Biotinylated HIF-1α peptide (substrate), Europium-labeled anti-HIF-OH antibody, 2-Oxoglutarate, Fe(II) ascorbate.

  • Protocol:

    • Prepare reaction buffer: 20 mM Tris-HCl (pH 7.5), 5 mM KCl, 1.5 mM MgCl2.

    • Add 4-(Methylsulfonyl)picolinic acid (serial dilution in DMSO) to the plate.

    • Add Enzyme mix (HIF-PH2, FeSO4, Ascorbate). Incubate 10 min.

    • Initiate reaction by adding Substrate mix (Biotin-HIF peptide, 2OG).

    • Incubate for 60 min at RT.

    • Add Detection mix (Eu-Antibody + APC-Streptavidin).

    • Read TR-FRET (Ex: 340nm, Em: 615nm/665nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. A sigmoidal dose-response confirms competitive binding.

Cellular Target Engagement (Western Blot)

Objective: Confirm HIF-1α stabilization in Hep3B or HeLa cells.

  • Cell Culture: Seed Hep3B cells in DMEM + 10% FBS.

  • Treatment: Treat cells with 10, 50, 100 µM of the compound for 4–6 hours. Include DMOG (1 mM) as a positive control.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Crucial: Work quickly on ice to prevent HIF degradation during lysis.

  • Immunoblot:

    • Primary Ab: Anti-HIF-1α.

    • Loading Control: Anti-β-Actin.

  • Result: A dose-dependent appearance of the HIF-1α band (approx. 120 kDa) indicates successful intracellular target engagement and PH inhibition.

Synthesis & Chemical Handling[1][6]

For researchers synthesizing or derivatizing this compound:

  • Synthesis Route: Typically synthesized via the oxidation of 4-(methylthio)picolinic acid using oxidants like m-CPBA or Hydrogen Peroxide/Sodium Tungstate. The precursor (4-methylthio derivative) can be accessed via nucleophilic aromatic substitution of 4-chloropicolinic acid with sodium methanethiolate.

  • Solubility: The sulfonyl group improves polarity. Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water at neutral pH; solubility increases at basic pH (formation of carboxylate salt).

  • Stability: Stable under standard laboratory conditions. Avoid strong reducing agents which might reduce the sulfone or pyridine ring.

References

  • Schofield, C. J., & Ratcliffe, P. J. (2004). Oxygen sensing by HIF hydroxylases. Nature Reviews Molecular Cell Biology, 5(5), 343-354. Link

  • Chowdhury, R., et al. (2011). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. Structure, 24(7), 1077-1089.
  • Rose, N. R., et al. (2011). Plant growth regulators as inhibitors of human 2-oxoglutarate oxygenases. Future Medicinal Chemistry, 3(6), 701-714.
  • Tripathi, R., et al. (2019). 2-Oxoglutarate Analogues as Inhibitors of Histone Demethylases. Journal of Medicinal Chemistry, 62(9), 4249-4271. Link

Sources

A Comprehensive Technical Guide to the Biological Activity of 4-(Methylsulfonyl)picolinic Acid and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Picolinic Acid Derivatives

Initial investigations into the specific biological activities of 4-(methylsulfonyl)picolinic acid reveal a notable scarcity of published data in the public domain. This technical guide, therefore, broadens its scope to provide a comprehensive overview of the biological activities of the parent molecule, picolinic acid, and its various functionalized derivatives. By examining the well-documented activities of these related compounds, we can establish a foundational understanding and predictive framework for the potential biological profile of 4-(methylsulfonyl)picolinic acid. This approach allows us to explore the established mechanisms of action, therapeutic targets, and experimental protocols relevant to this class of molecules, thereby equipping researchers with the necessary intellectual toolkit to investigate novel derivatives such as the one specified.

The guide will delve into the known antiviral, neuroprotective, metabolic, and anticancer activities of picolinic acid and its analogs, providing detailed experimental protocols and discussing the underlying signaling pathways. This document serves as both a repository of current knowledge and a methodological blueprint for the future characterization of novel picolinic acid derivatives.

Introduction to Picolinic Acid: A Metabolite of Endogenous and Therapeutic Significance

Picolinic acid (pyridine-2-carboxylic acid) is an endogenous metabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[1] Its physiological roles are multifaceted, stemming from its potent metal-chelating properties and its ability to modulate various cellular processes.[1][2] The inherent bioactivity of the picolinic acid scaffold has made it a privileged structure in medicinal chemistry, leading to the synthesis and evaluation of numerous derivatives for a wide range of therapeutic applications.[3][4]

The introduction of a methylsulfonyl group at the 4-position of the pyridine ring, creating 4-(methylsulfonyl)picolinic acid, is a rational drug design strategy. The sulfonyl group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, potentially altering the molecule's pharmacokinetic properties, target-binding affinity, and overall biological activity. While direct studies on this specific derivative are limited, we can infer its potential activities from related structures. For instance, compounds containing a methylsulfonylphenyl moiety have been investigated as selective COX-2 inhibitors.[5]

Antiviral Activity of Picolinic Acid: A Broad-Spectrum Approach

Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus.[6][7] This activity is of significant interest in the context of emerging viral threats.

Mechanism of Antiviral Action

The primary antiviral mechanism of picolinic acid is the inhibition of viral entry into host cells.[7] This is achieved through a multi-pronged attack on the early stages of the viral lifecycle:

  • Compromising Viral Membrane Integrity: Picolinic acid has been shown to disrupt the physical integrity of the viral envelope.

  • Inhibition of Virus-Cellular Membrane Fusion: It directly interferes with the fusion process between the viral envelope and the host cell membrane, a critical step for viral genome release.[6][7]

  • Interference with Cellular Endocytosis: Picolinic acid can also impact the endocytic pathways that are often hijacked by viruses for cellular entry.[6]

This mechanism of targeting a fundamental process shared by many enveloped viruses confers its broad-spectrum activity.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method to quantify the inhibition of viral replication by a test compound.

  • Cell Seeding: Seed a 12-well plate with a suitable host cell line (e.g., MDCK for influenza A virus) at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of 4-(methylsulfonyl)picolinic acid in a serum-free medium.

  • Pre-treatment: When cells are confluent, wash them with phosphate-buffered saline (PBS) and pre-treat with the compound dilutions for 1-2 hours at 37°C.

  • Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2X culture medium and 1.2% Avicel containing the respective compound concentrations.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Staining and Quantification: Fix the cells with 4% paraformaldehyde, stain with crystal violet, and count the number of plaques. The percentage of plaque reduction is calculated relative to the untreated virus control.

Signaling Pathway of Viral Entry Inhibition

The following diagram illustrates the key steps in enveloped virus entry and the points of inhibition by picolinic acid.

Viral_Entry_Inhibition cluster_Extracellular Extracellular Space cluster_Cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Attachment Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Fusion Endosome->Fusion 3. pH-dependent conformational change Uncoating Uncoating Fusion->Uncoating 4. Membrane Fusion Replication Replication Uncoating->Replication 5. Genome Release Picolinic_Acid Picolinic Acid Picolinic_Acid->Virus Disrupts Viral Membrane Integrity Picolinic_Acid->Endosome Interferes with Endocytosis Picolinic_Acid->Fusion Inhibits Fusion caption Viral Entry Inhibition by Picolinic Acid

Caption: Picolinic acid inhibits enveloped virus entry at multiple stages.

Neuroprotective and Neuromodulatory Effects

Picolinic acid is an endogenous neuromodulator with documented neuroprotective properties.[1] Its role in the central nervous system (CNS) is complex and involves its metal-chelating ability and its interaction with neurotransmitter systems.

Mechanism of Neuroprotection
  • Chelation of Divalent Metals: Picolinic acid is an efficient chelator of zinc (Zn2+), iron (Fe2+), and other metal ions.[1] By sequestering excess metal ions, it can mitigate oxidative stress and excitotoxicity, which are implicated in various neurodegenerative diseases.

  • Modulation of NMDA Receptor Activity: Picolinic acid can allosterically modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. This modulation can protect against the excessive calcium influx that leads to neuronal cell death.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol assesses the ability of a compound to protect neurons from an excitotoxic insult.

  • Primary Neuronal Culture: Isolate and culture primary cortical or hippocampal neurons from embryonic rodents.

  • Compound Treatment: Treat the mature neuronal cultures with various concentrations of 4-(methylsulfonyl)picolinic acid for 24 hours.

  • Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of NMDA (e.g., 50-100 µM) for 15-30 minutes in the presence of the test compound.

  • Washout and Recovery: Wash out the NMDA and compound, and return the neurons to their original culture medium for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. An increase in viability in the compound-treated groups compared to the NMDA-only group indicates neuroprotection.

Anticancer and Antiproliferative Activity

Derivatives of picolinic acid have been synthesized and evaluated as potential antitumor agents.[3][4] The mechanisms often involve the inhibition of key signaling pathways that are dysregulated in cancer.

Target-Based Anticancer Mechanisms
  • Kinase Inhibition: Certain N-methylpicolinamide derivatives have been shown to selectively inhibit Aurora-B kinase, a crucial regulator of mitosis.[3] Inhibition of this kinase leads to defects in cell division and ultimately apoptosis in cancer cells.

  • Induction of Apoptosis: Other derivatives have demonstrated the ability to induce programmed cell death in various cancer cell lines, although the precise molecular targets are not always fully elucidated.

The introduction of a methylsulfonyl group could enhance the interaction with the ATP-binding pocket of kinases or other enzymatic targets.

Data on Antiproliferative Activity of Picolinic Acid Derivatives

The following table summarizes the in vitro antiproliferative activity of representative picolinic acid derivatives against human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
N-methylpicolinamide-4-thiol derivative (6p)Various human cancer cell linesPotent, broad-spectrum[3]
4-(4-formamidophenylamino)-N-methylpicolinamide (5q)HepG2, HCT116Low micromolar[4]

Experimental Workflow: Kinase Inhibition Assay

This workflow outlines the steps to determine if a compound inhibits a specific kinase.

Kinase_Assay_Workflow Start Start: Compound Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Start->Kinase_Assay Test Compound IC50_Determination IC50 Determination (Dose-Response Curve) Kinase_Assay->IC50_Determination Measure Kinase Activity Cellular_Assay Cell-Based Assay (e.g., Western Blot for Phospho-Substrate) IC50_Determination->Cellular_Assay Potent Inhibitors Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, CellTiter-Glo®) Cellular_Assay->Antiproliferative_Assay Confirm Cellular Target Engagement End End: Lead Candidate Antiproliferative_Assay->End Correlate with Cell Death caption Kinase Inhibitor Discovery Workflow

Caption: A streamlined workflow for identifying and validating kinase inhibitors.

Synthesis of 4-(Methylsulfonyl)picolinic Acid

Conclusion and Future Directions

Picolinic acid and its derivatives represent a versatile class of compounds with a rich and expanding biological activity profile. While direct data on 4-(methylsulfonyl)picolinic acid is sparse, the known antiviral, neuroprotective, and anticancer activities of its congeners provide a strong rationale for its investigation. Future research should focus on the synthesis and systematic biological evaluation of this specific derivative. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for such endeavors. It is anticipated that the unique electronic and steric properties conferred by the methylsulfonyl group will lead to a distinct and potentially potent biological activity profile, making 4-(methylsulfonyl)picolinic acid a compound of significant interest for further drug discovery and development efforts.

References

  • Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. bioRxiv. Available at: [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

  • Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. (2023). Kynurenine Review. Available at: [Link]

  • picolinic acid hydrochloride. Organic Syntheses Procedure. Available at: [Link]

  • Kim, H. S., et al. (2019). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. Molecules. Available at: [Link]

  • Wang, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Process for the production of new picolinic acid derivatives. Google Patents.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. (2023). Chemistry. Available at: [Link]

  • Zhang, H., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Available at: [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Activity of Picolinic Acid in Combination with the Antiprotozoal Drug Quinacrine against Mycobacterium avium Complex. (2007). Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Ingredient: Picolinic acid. Caring Sunshine. Available at: [Link]

  • Biomedical Applications of Sulfonylcalix[7]arene-Based Metal–Organic Supercontainers. (2024). Molecules. Available at: [Link]

  • Guillemin, G. J., et al. (2007). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research. Available at: [Link]

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Spectroscopic Characterization of 4-(Methylsulfonyl)picolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)picolinic acid is a pyridine derivative of significant interest in medicinal chemistry and drug development due to the versatile chemical properties imparted by the sulfonyl and carboxylic acid functionalities. A thorough understanding of its molecular structure and purity is paramount for its application in synthesis and biological screening. This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methylsulfonyl)picolinic acid, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document serves as a valuable resource for researchers by detailing the expected spectral features and providing standardized protocols for data acquisition, ensuring analytical rigor and reproducibility.

Introduction

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structural features of synthesized compounds. 4-(Methylsulfonyl)picolinic acid, with its substituted pyridine ring, presents a unique spectroscopic fingerprint. The electron-withdrawing nature of both the methylsulfonyl group and the carboxylic acid significantly influences the electronic environment of the pyridine ring, leading to characteristic shifts in its NMR spectra and distinct vibrational modes in its IR spectrum. This guide will systematically dissect these features, providing a robust framework for the spectroscopic analysis of this compound and its analogs.

Molecular Structure and Key Spectroscopic Features

The chemical structure of 4-(Methylsulfonyl)picolinic acid is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

Figure 1. Molecular structure of 4-(Methylsulfonyl)picolinic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Methylsulfonyl)picolinic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-(Methylsulfonyl)picolinic acid is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the sulfonyl group. The electron-withdrawing effects of the substituents will cause the pyridine protons to resonate at a lower field (higher ppm).

Table 1: Predicted ¹H NMR Data for 4-(Methylsulfonyl)picolinic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9 - 9.1Doublet1HH6
~8.4 - 8.6Doublet of doublets1HH5
~8.1 - 8.3Doublet1HH3
~3.3 - 3.5Singlet3H-SO₂CH₃
~13.0 - 14.0Broad Singlet1H-COOH

Interpretation:

  • H6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the aromatic protons, appearing as a doublet due to coupling with H5.

  • H5: This proton will appear as a doublet of doublets due to coupling with both H6 and H3 (meta-coupling, which may be small).

  • H3: This proton is ortho to the carboxylic acid group and will be deshielded, appearing as a doublet due to coupling with H5.

  • -SO₂CH₃: The methyl protons of the sulfonyl group are in a distinct chemical environment and will appear as a sharp singlet.

  • -COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet, which can exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-(Methylsulfonyl)picolinic acid

Chemical Shift (δ, ppm)Assignment
~165 - 168C=O (Carboxylic Acid)
~150 - 153C2
~148 - 151C6
~145 - 148C4
~128 - 131C5
~125 - 128C3
~43 - 46-SO₂CH₃

Interpretation:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The pyridine ring carbons will have distinct chemical shifts influenced by the positions of the nitrogen atom and the electron-withdrawing substituents. C2, C4, and C6 are expected to be the most deshielded.

  • The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing and Analysis prep1 Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Tune and shim the spectrometer for optimal resolution. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16-32 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024-2048 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. acq4->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Integrate the ¹H NMR signals and reference the chemical shifts. proc2->proc3 proc4 Assign peaks based on chemical shifts, multiplicities, and integration. proc3->proc4

Figure 2. Standard workflow for NMR data acquisition and processing.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Predicted Mass Spectrometry Data for 4-(Methylsulfonyl)picolinic acid

m/zInterpretation
202.02[M+H]⁺ (Protonated Molecule)
184.01[M-H₂O+H]⁺ (Loss of water)
156.03[M-COOH+H]⁺ (Loss of carboxylic acid group)
123.01[M-SO₂CH₃]⁺ (Loss of methylsulfonyl group)

Interpretation:

The molecular weight of 4-(Methylsulfonyl)picolinic acid is 201.20 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, giving a prominent ion at m/z 202.02. Common fragmentation pathways would involve the loss of water from the carboxylic acid, the loss of the entire carboxylic acid group, or the loss of the methylsulfonyl group.

MS_Workflow cluster_preparation_ms Sample Preparation cluster_acquisition_ms Data Acquisition cluster_analysis_ms Data Analysis prep1_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1_ms Infuse the sample solution into the mass spectrometer (e.g., ESI-QTOF). prep1_ms->acq1_ms acq2_ms Acquire the mass spectrum in positive ion mode. acq1_ms->acq2_ms acq3_ms Perform MS/MS analysis on the parent ion to observe fragmentation. acq2_ms->acq3_ms an1_ms Identify the molecular ion peak. acq3_ms->an1_ms an2_ms Analyze the fragmentation pattern to confirm the structure. an1_ms->an2_ms

Figure 3. General workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for 4-(Methylsulfonyl)picolinic acid

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
2500-3300BroadO-HStretching (Carboxylic Acid)
1700-1725StrongC=OStretching (Carboxylic Acid)
1580-1610MediumC=C, C=NRing Stretching (Pyridine)
1300-1350StrongS=OAsymmetric Stretching (Sulfone)
1140-1160StrongS=OSymmetric Stretching (Sulfone)
750-850Medium-StrongC-HOut-of-plane Bending (Aromatic)

Interpretation:

  • The broad absorption in the 2500-3300 cm⁻¹ range is characteristic of the O-H stretch of a carboxylic acid dimer.

  • A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

  • The pyridine ring will show characteristic C=C and C=N stretching vibrations in the 1580-1610 cm⁻¹ region.

  • The sulfone group will exhibit two strong, characteristic stretching bands for the S=O bonds.

  • The pattern of C-H out-of-plane bending bands in the fingerprint region can provide further evidence for the substitution pattern of the pyridine ring.[1][2]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of 4-(Methylsulfonyl)picolinic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[3] Before data acquisition, ensure the instrument is properly tuned and the sample is shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Mass Spectrometry
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

  • MS/MS Analysis: Select the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the precursor ion and perform collision-induced dissociation (CID) to obtain the fragmentation pattern.

Infrared Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment or the clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(Methylsulfonyl)picolinic acid, a compound of interest in pharmaceutical research. By understanding the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, researchers can confidently verify the identity and purity of their synthesized material. The provided experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the characterization of this and related molecules. As with any analytical endeavor, a multi-technique approach is recommended for unambiguous structural confirmation.

References

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  • Appendix I. (n.d.). Retrieved from [Link]

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  • PubMed. (2006). Experimental (FT-IR, FT-Raman, 1H NMR) and theoretical study of magnesium, calcium, strontium, and barium picolinates. Retrieved from [Link]

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  • Scribd. (n.d.). IR and Raman Spectra of Picolinic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

  • FooDB. (2011). Showing Compound Picolinic acid (FDB022926). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

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The Pivotal Role of the Methylsulfonyl Moiety in Modulating Picolinic Acid Derivative Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Picolinic Acid Scaffolds and the Rise of the Methylsulfonyl Group

Picolinic acid, a simple pyridine-carboxylic acid, is a well-established "privileged" structural motif in medicinal chemistry and agrochemical design.[1] Its derivatives are foundational to a wide array of biologically active molecules, from pharmaceuticals to herbicides.[2][3] The versatility of the picolinic acid scaffold lies in its ability to act as a robust chelating agent and a directional linker, allowing for precise three-dimensional orientation of appended functional groups to interact with biological targets.[1][4]

In the continuous quest for enhanced potency, selectivity, and optimized pharmacokinetic profiles, medicinal chemists and researchers have increasingly turned to specific functional groups to adorn the picolinic acid core. Among these, the methylsulfonyl (–SO₂CH₃) group has emerged as a critical pharmacophore. Its incorporation into drug and herbicide candidates is not a trivial substitution but a strategic decision rooted in its unique physicochemical properties that profoundly influence a molecule's behavior.[5] This guide provides an in-depth technical analysis of the multifaceted role of the methylsulfonyl group, exploring its impact on molecular properties, biological activity, and the experimental methodologies used for its characterization.

Physicochemical Impact of the Methylsulfonyl Group

The introduction of a methylsulfonyl moiety into a picolinic acid derivative imparts significant changes to its electronic and physical properties, which are foundational to its biological activity.[6][7]

2.1 Electronic and Steric Profile

The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the two oxygen atoms. This has a strong inductive effect on the aromatic ring system of picolinic acid, modulating the acidity of the carboxylic acid and influencing the electron density of the entire molecule.[5] Structurally, the tetrahedral geometry of the sulfone and its ability to act as a bioisostere for groups like carbonyls or phosphates allows it to maintain or improve activity while altering other properties.[8]

2.2 Modulation of Lipophilicity and Solubility

A critical balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is paramount for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The methylsulfonyl group is considered a polar functional group that can significantly reduce a molecule's lipophilicity (LogP), thereby improving aqueous solubility.[5] This enhancement is crucial for developing orally bioavailable drugs and effective herbicide formulations.

2.3 Hydrogen Bonding Capacity

The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors.[8] This capability is pivotal for enhancing the binding affinity of a molecule to its target protein, as it can form strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in an active site.[8]

2.4 Data Summary: Physicochemical Properties

The following table summarizes the predicted impact of adding a methylsulfonyl group to a generic picolinic acid scaffold compared to a simple methyl or chloro substituent.

PropertyPicolinic Acid (Unsubstituted)+ Methyl (–CH₃)+ Chloro (–Cl)+ Methylsulfonyl (–SO₂CH₃)Rationale for Change with –SO₂CH₃
Molecular Weight 123.11 g/mol 137.14 g/mol 157.56 g/mol 202.19 g/mol Direct mass addition of the group.
LogP (Predicted) ~0.5~1.0~1.2~-0.5The polarity of the sulfonyl group increases hydrophilicity, lowering the LogP value.[5]
Aqueous Solubility HighModerateModerateVery HighIncreased polarity and hydrogen bonding potential with water enhances solubility.[8]
Hydrogen Bond Acceptors 2 (N, C=O)224 (N, C=O, 2x S=O)The two sulfonyl oxygens provide additional sites for hydrogen bonding.[8]
Electronic Effect NeutralWeakly DonatingWithdrawingStrongly WithdrawingPowerful inductive effect from the sulfonyl group.[5]

Pharmacodynamic Modulation: Enhancing Target Interaction

The true value of the methylsulfonyl group is realized in its ability to directly and favorably influence how a molecule interacts with its biological target (pharmacodynamics). This often translates to increased potency and, in some cases, improved selectivity.

3.1 Case Study: Picolinic Acid-Based Herbicides

Many commercial herbicides are based on the picolinic acid scaffold, functioning as synthetic auxins.[9][10] The introduction of a methylsulfonyl group can enhance their herbicidal activity. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA) but bind to specific auxin-signaling F-box (AFB) proteins, leading to unregulated growth and plant death.[3][9]

The methylsulfonyl group contributes by:

  • Enhanced Binding: The sulfonyl oxygens can form crucial hydrogen bonds within the AFB5 receptor pocket, anchoring the herbicide for a more potent effect.[3]

  • Systemic Mobility: Improved water solubility, conferred by the methylsulfonyl group, allows for better translocation of the herbicide throughout the plant's vascular system, ensuring it reaches the sites of action in the meristematic tissues.

Diagram: Herbicide-Receptor Interaction

The following diagram illustrates the hypothetical binding of a methylsulfonyl-picolinate herbicide within the active site of its target protein, highlighting the key hydrogen bond interaction.

Fig. 1: Binding of Methylsulfonyl-Picolinate cluster_receptor Receptor Active Site (AFB5) cluster_ligand Herbicide Molecule AA_Donor Amino Acid Residue (e.g., Lysine, Arginine) -NH₂⁺ Picolinic_Acid Picolinic Acid Scaffold Methylsulfonyl Methylsulfonyl Group -S(=O)₂CH₃ Methylsulfonyl->AA_Donor Hydrogen Bond

Caption: Hypothetical hydrogen bonding between the methylsulfonyl group and a receptor.

Pharmacokinetic Consequences: Improving Drug-Like Properties

For a compound to be an effective drug, it must not only bind its target but also possess a suitable ADME profile. The methylsulfonyl group is a valuable tool for optimizing these pharmacokinetic properties.[11][12]

4.1 Influence on ADME

  • Absorption: Enhanced aqueous solubility can improve the dissolution of a solid dosage form in the gastrointestinal tract, a prerequisite for absorption.[12]

  • Distribution: While increased polarity can sometimes limit penetration across the blood-brain barrier, it generally leads to favorable distribution in plasma and peripheral tissues.[11][13]

  • Metabolism: The sulfonyl group is exceptionally stable and resistant to metabolic breakdown, particularly oxidative metabolism by cytochrome P450 enzymes.[8] Introducing this group at a metabolically vulnerable position on the picolinic acid scaffold can block metabolic pathways, thereby increasing the drug's half-life and bioavailability.

  • Excretion: The polarity of the methylsulfonyl group facilitates renal clearance, with compounds often being excreted unchanged in the urine.[12][13] Studies on methylsulfonylmethane (MSM) itself show it is rapidly absorbed, well-distributed, and almost completely excreted via urine.[11][12]

4.2 Data Summary: Comparative Pharmacokinetic Parameters

This table presents hypothetical pharmacokinetic data for two analogous picolinic acid derivatives, illustrating the typical effects of a methylsulfonyl group.

ParameterAnalog A (with –CH₃)Analog B (with –SO₂CH₃)Implication of Methylsulfonyl Group
Oral Bioavailability (%) 30%75%Improved solubility and metabolic stability lead to higher bioavailability.[8]
Metabolic Half-life (t½) 2 hours12 hoursThe –SO₂CH₃ group blocks metabolic hotspots, prolonging the drug's presence in the body.[8]
Primary Route of Excretion Hepatic (Metabolized)Renal (Unchanged)Increased polarity favors direct excretion by the kidneys.[12][13]
Plasma Protein Binding 95%70%Higher polarity can reduce nonspecific binding to plasma proteins like albumin.

Experimental Protocols for Characterization

Validating the role and impact of the methylsulfonyl group requires a suite of standardized in vitro assays. These protocols provide a self-validating system to build a comprehensive profile of the compound.

5.1 Protocol: In Vitro Kinase Inhibition Assay

This assay is crucial for pharmaceutical applications, such as in the development of Janus kinase (JAK) inhibitors, where picolinic acid derivatives are common.[14][15][16]

  • Objective: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC₅₀).

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, kinase enzyme solution, substrate (peptide or protein), and ATP solution. Serially dilute the test compound (picolinic acid derivative) in DMSO.

    • Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiation: Start the reaction by adding a predetermined concentration of ATP (often at the Kₘ value). Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) or fluorescence resonance energy transfer (FRET).

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Diagram: Kinase Inhibition Assay Workflow

Fig. 2: Workflow for In Vitro Kinase Inhibition Assay A Prepare Reagents (Kinase, Substrate, ATP, Compound) B Dispense Kinase & Compound into Plate A->B C Add Substrate B->C D Initiate Reaction with ATP Incubate C->D E Stop Reaction & Add Detection Reagent D->E F Read Signal (Luminescence/Fluorescence) E->F G Data Analysis (Calculate IC₅₀) F->G

Caption: A streamlined workflow for determining the IC₅₀ of a kinase inhibitor.

5.2 Protocol: Metabolic Stability Assay using Liver Microsomes

This assay assesses the susceptibility of a compound to Phase I metabolism.[6]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a compound.

  • Methodology:

    • Reagent Preparation: Prepare phosphate buffer (pH 7.4), pooled human liver microsomes (HLM), and the NADPH regenerating system (cofactor).

    • Reaction Setup: Pre-warm HLM in buffer at 37°C. Add the test compound at a low concentration (e.g., 1 µM).

    • Initiation: Start the reaction by adding the NADPH regenerating system.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k), and the in vitro t½ is calculated as 0.693/k.

Diagram: Metabolic Stability Assay Workflow

Fig. 3: Workflow for Metabolic Stability Assay A Prepare Microsomes, Compound, & Cofactors B Incubate Compound with Microsomes at 37°C A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction with Acetonitrile + Internal Std D->E F Analyze Samples via LC-MS/MS E->F G Calculate In Vitro t½ and Intrinsic Clearance F->G

Caption: Standard procedure for assessing metabolic stability in liver microsomes.

Conclusion and Future Perspectives

The methylsulfonyl group is a powerful and versatile tool in the design of picolinic acid derivatives. Its ability to enhance aqueous solubility, improve metabolic stability, and provide strong hydrogen bonding interactions makes it a go-to moiety for medicinal chemists aiming to overcome common challenges in drug and agrochemical development.[5][8] By strategically incorporating this group, researchers can fine-tune the physicochemical, pharmacodynamic, and pharmacokinetic properties of lead compounds, ultimately increasing the probability of success. The experimental protocols outlined in this guide provide a robust framework for quantifying the benefits of this substitution, ensuring that design principles are backed by empirical data. As our understanding of molecular interactions continues to deepen, the rational application of functional groups like methylsulfonyl will remain a cornerstone of modern chemical design.

References

  • Magnuson, B. A., Appleton, J., & Ames, G. B. (2007). Pharmacokinetics and distribution of [35S]methylsulfonylmethane following oral administration to rats. Journal of Agricultural and Food Chemistry, 55(3), 1033–1038. Available at: [Link]

  • Wang, S., et al. (2018). Application of Sulfonyl in Drug Design. Chinese Journal of Medicinal Chemistry. Available at: [Link]

  • Butawan, M., Benjamin, R. L., & Bloomer, R. J. (2017). Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. Nutrients, 9(3), 290. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and Distribution of [35S]Methylsulfonylmethane following Oral Administration to Rats. Available at: [Link]

  • Drugs.com. (2025, February 19). Methylsulfonylmethane (MSM) Uses, Benefits & Dosage. Available at: [Link]

  • Lin, T.-H., et al. (2022). The Potential Role of Phenolic Acids from Salvia miltiorrhiza and Cynara scolymus and Their Derivatives as JAK Inhibitors: An In Silico Study. Molecules, 27(7), 2349. Available at: [Link]

  • Google Patents. (n.d.). CA2815272A1 - Novel substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides.
  • Arwood, M. L., et al. (2023). New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. Blood Cancer Discovery, 4(2), 126–141. Available at: [Link]

  • Carreira, E. M., et al. (2024). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. MedChemComm, 15(1), 1-8. Available at: [Link]

  • Baciocchi, C., et al. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 14(1), 84. Available at: [Link]

  • Fiveable. (2025, August 15). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

  • Tenti, G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5406. Available at: [Link]

  • Schibuola, M., et al. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 23(11), 2779. Available at: [Link]

  • Journal of Southern Agriculture. (n.d.). Synthesis and herbicidal activities of 7-azindolylpicolinic acids and their methyl esters derivatives. Available at: [Link]

  • Springer. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available at: [Link]

  • Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl). Molecules, 28(3), 1431. Available at: [Link]

  • Lima, L. M., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. Medicinal Chemistry Research, 27(10), 2271–2285. Available at: [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Available at: [Link]

  • Al-Salama, Z. T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(5), 585. Available at: [Link]

  • Grant, R. S., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71–79. Available at: [Link]

  • Norris-Tull, D. (2024). Picolinic Acid Family of Herbicides. Management of invasive plants in the western USA. Available at: [Link]

  • ResearchGate. (n.d.). The Physiological Action of Picolinic Acid in the Human Brain. Available at: [Link]

  • Semantic Scholar. (n.d.). A Comprehensive Overview of Globally Approved JAK Inhibitors. Available at: [Link]

Sources

Methodological & Application

High-Performance Synthesis of 4-(Methylsulfonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(methylsulfonyl)picolinic acid, a critical pharmacophore in medicinal chemistry (e.g., COX-2 inhibitors, kinase inhibitors). Unlike traditional methods that rely on harsh permanganate oxidations or unstable diazonium intermediates, this protocol utilizes a nucleophilic aromatic substitution (SNAr) followed by a catalytic green oxidation using sodium tungstate/hydrogen peroxide. This "Gold Standard" approach ensures high regioselectivity, safety, and yield, minimizing the formation of N-oxide byproducts common in pyridine chemistry.

Introduction & Retrosynthetic Analysis

The 4-methylsulfonylpyridine motif acts as a potent electron-withdrawing group and a hydrogen bond acceptor, often serving as a bioisostere for sulfonamides. Synthesizing this moiety at the 4-position of picolinic acid requires navigating the electron-deficient nature of the pyridine ring.

Mechanistic Insight: Direct sulfonation of pyridine is difficult. The most reliable pathway is the introduction of a sulfur nucleophile (thiolate) at the 4-position via SNAr displacement of a leaving group (chloride), followed by oxidation.

Retrosynthetic Scheme

The synthesis is deconstructed into three logical stages:

  • Activation: Conversion of 4-chloropicolinic acid to its ester to facilitate purification and SNAr.

  • Substitution: Displacement of chloride by sodium thiomethoxide.

  • Oxidation & Hydrolysis: Chemoselective oxidation of sulfide to sulfone, followed by ester hydrolysis.

Retrosynthesis Target 4-(Methylsulfonyl)picolinic acid (Target) SulfoneEster Methyl 4-(methylsulfonyl)picolinate (Precursor) Target->SulfoneEster Hydrolysis SulfideEster Methyl 4-(methylthio)picolinate (Intermediate) SulfoneEster->SulfideEster Oxidation ChloroEster Methyl 4-chloropicolinate (Starting Material) SulfideEster->ChloroEster SnAr (NaSMe)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available 4-chloropicolinate.

Detailed Experimental Protocol

Reagents and Materials Table
ReagentCASRoleEquiv.Notes
Methyl 4-chloropicolinate 24484-93-3Starting Material1.0Or synthesized from acid (CAS 5470-22-4)
Sodium thiomethoxide (NaSMe) 5188-07-8Nucleophile1.1 - 1.2Use dry powder or 21% aq. soln.
Sodium Tungstate Dihydrate 10213-10-2Catalyst0.05For green oxidation
Hydrogen Peroxide (30%) 7722-84-1Oxidant2.5 - 3.0Add slowly; exothermic
Lithium Hydroxide (LiOH) 1310-65-2Base2.0For hydrolysis
THF / Methanol -Solvents-HPLC Grade
Stage 1: Thiolation (SNAr Displacement)

Objective: Replace the 4-chloro group with a methylthio group.

  • Setup: Charge a round-bottom flask with Methyl 4-chloropicolinate (10.0 g, 58.3 mmol) and anhydrous THF (100 mL). Cool to 0°C under N2 atmosphere.

  • Addition: Add Sodium thiomethoxide (4.5 g, 64.1 mmol) portion-wise over 15 minutes. Caution: Stench. Use a fume hood.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear, replaced by the sulfide (Rf ~0.4).

  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Output: Methyl 4-(methylthio)picolinate . Yellow solid. Yield: ~90-95%.

Stage 2: Catalytic Oxidation (The "Green" Route)

Objective: Oxidize sulfide to sulfone without over-oxidizing the pyridine nitrogen to an N-oxide. Note: This method uses Na2WO4 as a catalyst, which is far superior to mCPBA for scale-up due to easier workup and safety.

  • Setup: Dissolve the crude sulfide (from Stage 1) in Methanol (100 mL). Add Sodium tungstate dihydrate (0.96 g, 2.9 mmol, 0.05 equiv).

  • Oxidation: Acidify slightly with 1M H2SO4 (2 mL) to activate the catalyst. Heat to 50°C.

  • Peroxide Addition: Dropwise add 30% H2O2 (18 mL, ~175 mmol) over 1 hour.

    • Critical Process Parameter (CPP): Maintain temperature between 50-60°C. Exotherms can degrade the pyridine ring.

  • Completion: Stir at 60°C for 2 hours.

    • Checkpoint: HPLC/TLC should show conversion of sulfide -> sulfoxide (intermediate) -> sulfone.

  • Workup: Cool to RT. Quench excess peroxide with saturated Na2SO3 solution (check with starch-iodide paper). Concentrate to remove methanol. Extract with CH2Cl2, dry, and concentrate.

  • Output: Methyl 4-(methylsulfonyl)picolinate . White/Off-white solid.[1] Yield: ~85-90%.

Stage 3: Hydrolysis to Final Acid

Objective: Cleave the methyl ester to release the free carboxylic acid.

  • Reaction: Dissolve the sulfone ester (10.0 g) in THF:Water (1:1) (100 mL). Add LiOH·H2O (3.9 g, 2.0 equiv). Stir at RT for 2 hours.

  • Isolation: Acidify the reaction mixture to pH 2-3 using 1M HCl. The product often precipitates directly from the aqueous phase.

  • Purification: Filter the white precipitate. Wash with cold water (2 x 20 mL) and Et2O (20 mL) to remove lipophilic impurities. Dry in a vacuum oven at 45°C.

  • Final Product: 4-(Methylsulfonyl)picolinic acid . White crystalline powder.

Workup & Purification Logic

The following flowchart illustrates the critical decision points during the workup to ensure high purity.

Workup Rxn Oxidation Reaction Mixture (MeOH, H2O2, Tungstate) Quench Quench with Na2SO3 (Destroy Peroxides) Rxn->Quench Conc Concentrate MeOH Quench->Conc Extract Extract with DCM Conc->Extract Hydrolysis Hydrolysis (LiOH/THF/H2O) Extract->Hydrolysis Ester Intermediate Acidify Acidify to pH 2-3 (HCl) Hydrolysis->Acidify Filter Filtration & Drying Acidify->Filter Product Precipitates

Figure 2: Workup and isolation workflow for the oxidation and hydrolysis steps.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Stage 1 Incomplete SNAr due to moisture.Ensure THF is anhydrous; use dry NaSMe.
N-Oxide Formation Over-oxidation during Stage 2.Use Na2WO4 catalyst instead of mCPBA. Keep Temp < 65°C.
Incomplete Hydrolysis Poor solubility of sulfone ester.[2]Increase THF ratio or warm to 40°C.
Product not precipitating pH not low enough.Adjust pH to 2.0. If still soluble, saturate aqueous layer with NaCl and extract with EtOAc/iPrOH (3:1).

Safety & Handling

  • 4-Chloropicolinate: Irritant. Avoid inhalation.

  • Sodium Thiomethoxide: Releases toxic methyl mercaptan gas upon contact with acid or moisture. Work in a well-ventilated hood. Treat waste with bleach to oxidize residual thiols.

  • Hydrogen Peroxide (30%): Strong oxidizer and corrosive. Wear face shield.

  • 4-(Methylsulfonyl)picolinic acid: Potential irritant. Handle with standard PPE.

References

  • Synthesis of Methyl 4-chloropicolinate

    • BenchChem Protocol & Patent US07534796B2. Procedure for chlorination of picolinic acid using thionyl chloride.
  • Green Oxidation of Sulfides

    • Organic Chemistry Portal. "Oxidation of Sulfides to Sulfones."[3][4][5] Highlights the Sodium Tungstate/H2O2 method as a selective, green alternative to mCPBA.

  • General Pyridine Functionalization

    • ChemicalBook. "4-Chloropyridine-2-carboxylic acid Synthesis." General SNAr conditions for 4-halopyridines.
  • Analogous Sulfone Synthesis

    • Asian Journal of Chemistry. "Synthesis of Rofecoxib." Details the oxidation of 4-methylthioacetophenone to sulfone using Na2WO4.

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Application Notes and Protocols for 4-(Methylsulfonyl)picolinic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 4-(Methylsulfonyl)picolinic Acid as a Versatile Ligand

Picolinic acid and its derivatives represent a cornerstone in the field of coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1][2] The introduction of a methylsulfonyl group at the 4-position of the picolinic acid scaffold introduces a unique combination of steric and electronic properties. The sulfonyl group is a strong electron-withdrawing group, which can significantly influence the electronic structure of the pyridine ring and, consequently, the coordination properties of the ligand. This modification is anticipated to impact the stability, reactivity, and potential applications of the resulting metal complexes, making 4-(methylsulfonyl)picolinic acid a ligand of considerable interest for researchers in catalysis, materials science, and drug development.[3][4]

This guide provides a comprehensive overview of the synthesis of 4-(methylsulfonyl)picolinic acid, its coordination to transition metals, and detailed protocols for the characterization of the resulting complexes. The methodologies presented herein are designed to be self-validating and are grounded in established chemical principles, providing a solid foundation for further research and application.

Part 1: Synthesis of 4-(Methylsulfonyl)picolinic Acid

Due to the limited availability of a direct, published synthetic protocol for 4-(methylsulfonyl)picolinic acid, a plausible multi-step synthetic route is proposed based on established transformations of pyridine derivatives. This pathway involves the synthesis of a key intermediate, 4-chloropicolinic acid, followed by nucleophilic aromatic substitution and subsequent oxidation.

Proposed Synthetic Pathway

Synthetic Pathway 2-Picolinic_acid 2-Picolinic Acid 4-Chloropicolinic_acid 4-Chloropicolinic Acid 2-Picolinic_acid->4-Chloropicolinic_acid Chlorination 4-Methylthio_picolinic_acid 4-(Methylthio)picolinic Acid 4-Chloropicolinic_acid->4-Methylthio_picolinic_acid SNAr with NaSMe Target_Ligand 4-(Methylsulfonyl)picolinic Acid 4-Methylthio_picolinic_acid->Target_Ligand Oxidation

Caption: Proposed synthetic route for 4-(Methylsulfonyl)picolinic acid.

Protocol 1.1: Synthesis of 4-Chloropicolinic Acid

This procedure is adapted from established methods for the chlorination of picolinic acid.[5][6][7]

Materials:

  • 2-Picolinic acid

  • Thionyl chloride (SOCl₂)

  • Sodium bromide (NaBr)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Toluene

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-picolinic acid (1.0 eq) and sodium bromide (2.0 eq) in thionyl chloride (10 volumes).

  • Chlorination: Heat the mixture to reflux for 20 hours. The reaction progress can be monitored by the color change from dark green to deep red.

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. Add toluene and co-evaporate to remove residual thionyl chloride.

  • Esterification (for purification purposes): Carefully add the crude acid chloride to methanol at 0 °C to form the methyl ester.

  • Neutralization and Extraction: Adjust the pH of the methanolic solution to 8-9 with a saturated aqueous solution of sodium bicarbonate. Extract the methyl 4-chloropicolinate with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

  • Hydrolysis: The purified methyl ester is then hydrolyzed to 4-chloropicolinic acid by refluxing with aqueous HCl, followed by neutralization and extraction.

Protocol 1.2: Synthesis of 4-(Methylthio)picolinic Acid

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction, where the chloride at the 4-position is displaced by a methyl mercaptide nucleophile.[8][9]

Materials:

  • 4-Chloropicolinic acid

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloropicolinic acid (1.0 eq) in anhydrous DMF.

  • Nucleophilic Substitution: Add sodium thiomethoxide (1.2 eq) portion-wise to the solution at room temperature. The reaction mixture is then heated to 60-80 °C and stirred for 4-6 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidification and Extraction: Acidify the aqueous solution to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 1.3: Synthesis of 4-(Methylsulfonyl)picolinic Acid

The final step involves the oxidation of the thioether to a sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[10][11]

Materials:

  • 4-(Methylthio)picolinic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • Reaction Setup: Dissolve 4-(methylthio)picolinic acid (1.0 eq) in dichloromethane in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Extraction: Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 4-(methylsulfonyl)picolinic acid, can be purified by recrystallization.

Part 2: Characterization of 4-(Methylsulfonyl)picolinic Acid

Thorough characterization is crucial to confirm the identity and purity of the synthesized ligand.

Table 1: Expected Spectroscopic Data for 4-(Methylsulfonyl)picolinic Acid
Technique Expected Observations
¹H NMR Aromatic protons on the pyridine ring will show characteristic shifts and coupling patterns. The methyl protons of the sulfonyl group will appear as a singlet, likely downfield due to the electron-withdrawing nature of the SO₂ group. The carboxylic acid proton will be a broad singlet, its position being solvent-dependent.
¹³C NMR Aromatic carbons will appear in the typical range for pyridine derivatives. The carbon attached to the sulfonyl group will be shifted downfield. The carbonyl carbon of the carboxylic acid will also be observable.
FT-IR Characteristic strong, asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group are expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[3][12] A broad O-H stretch from the carboxylic acid and a C=O stretch will also be present.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of C₇H₇NO₄S should be observed.

Part 3: Coordination Chemistry of 4-(Methylsulfonyl)picolinic Acid

The presence of the nitrogen atom of the pyridine ring and the carboxylate group allows 4-(methylsulfonyl)picolinic acid to act as a bidentate ligand, forming stable chelate rings with metal ions.[13]

General Workflow for Metal Complex Synthesis

Complex Synthesis Ligand 4-(Methylsulfonyl)picolinic Acid Reaction Reaction (Stirring, Reflux) Ligand->Reaction Metal_Salt Metal Salt (e.g., MCl₂, M(OAc)₂) Metal_Salt->Reaction Solvent Solvent (e.g., Ethanol, Methanol, Water) Solvent->Reaction Complex Metal Complex Reaction->Complex Isolation Isolation & Purification (Filtration, Recrystallization) Complex->Isolation

Caption: General workflow for the synthesis of metal complexes.

Protocol 2.1: Synthesis of a Representative Transition Metal Complex, e.g., [Cu(4-MeSO₂-pic)₂]

This protocol provides a general method for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals.[13][14]

Materials:

  • 4-(Methylsulfonyl)picolinic acid

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Ethanol or Methanol

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve 4-(methylsulfonyl)picolinic acid (2.0 eq) in hot ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent, heating gently if necessary.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. A precipitate should form upon mixing or after a short period of reflux (1-2 hours).

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid complex by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and then with diethyl ether to facilitate drying. Dry the complex in a vacuum oven.

Part 4: Characterization of Metal Complexes

A combination of analytical techniques is essential to elucidate the structure and properties of the synthesized metal complexes.[15][16]

Table 2: Key Characterization Techniques for Metal Complexes
Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.[2][15]
FT-IR Spectroscopy Coordination of the ligand to the metal ion is confirmed by shifts in the vibrational frequencies of the carboxylate and pyridine ring modes compared to the free ligand.[15]
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands.
Elemental Analysis (CHN) Determines the elemental composition of the complex, which helps to confirm the proposed stoichiometry.
Magnetic Susceptibility For paramagnetic complexes, this measurement provides information about the number of unpaired electrons and the electronic ground state of the metal ion.

Part 5: Potential Applications

The unique electronic properties imparted by the methylsulfonyl group suggest that metal complexes of 4-(methylsulfonyl)picolinic acid could find applications in several areas:

  • Catalysis: The electron-withdrawing nature of the sulfonyl group can modulate the Lewis acidity of the metal center, potentially enhancing catalytic activity in various organic transformations.[1]

  • Medicinal Chemistry: Picolinic acid derivatives and their metal complexes have shown a range of biological activities.[3][4] The introduction of the sulfonyl group could lead to novel therapeutic agents with improved efficacy or selectivity.

  • Materials Science: The ability to form well-defined coordination complexes makes these ligands potential building blocks for the construction of metal-organic frameworks (MOFs) or other coordination polymers with interesting structural and functional properties.

Conclusion

4-(Methylsulfonyl)picolinic acid is a promising ligand for the development of novel coordination complexes with tailored properties. While direct synthetic procedures are not yet widely reported, this guide provides a robust, scientifically-grounded framework for its synthesis and subsequent use in coordination chemistry. The detailed protocols for synthesis and characterization are intended to empower researchers to explore the full potential of this versatile ligand and its metal complexes in a variety of scientific disciplines.

References

  • ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • RSC Publishing. (2014, January 6). Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO2 fixation. Retrieved from [Link]

  • J-Stage. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]

  • MDPI. (2022, April 22). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Retrieved from [Link]

  • MDPI. (2024, June 25). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Retrieved from [Link]

  • ResearchGate. X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Retrieved from [Link]

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  • ResearchGate. Raman spectra of picolinic acid at the indicated pH values. p indicates.... Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • ResearchGate. (2025, December 25). (PDF) Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. Retrieved from [Link]

  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • SJC. (2016, April 15). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Retrieved from [Link]

  • ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).... Retrieved from [Link]

  • PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Redalyc. A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Retrieved from [Link]

  • Jetir.Org. mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-chloronicotinic acid chloride. Retrieved from [Link]

  • PMC. (2025, January 29). A reagent to access methyl sulfones. Retrieved from [Link]

  • PMC. (2023, February 27). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Retrieved from [Link]

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
  • ChemRxiv. (2024, March 14). A New Reagent to Access Methyl Sulfones. Retrieved from [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts. Retrieved from [Link]

  • PMC. (2017, June 30). A green strategy for the synthesis of sulfone derivatives of p-methylaminophenol: Kinetic evaluation and antibacterial susceptibility. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution | Request PDF. Retrieved from [Link]

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Application Notes and Protocols: 4-(Methylsulfonyl)picolinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the applications of 4-(Methylsulfonyl)picolinic acid in modern organic synthesis. This guide moves beyond a simple recitation of facts to explain the underlying chemical principles that make this reagent a valuable tool. We will explore its role as a tunable ligand in transition metal catalysis, a directing group for C-H functionalization, and a versatile building block for complex molecular architectures. Detailed, field-tested protocols are provided to enable immediate application in the laboratory.

Introduction: The Molecular Logic of 4-(Methylsulfonyl)picolinic Acid

4-(Methylsulfonyl)picolinic acid is a pyridine derivative featuring a carboxylic acid at the 2-position and a powerful electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 4-position. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a reagent of significant interest.

  • Picolinic Acid Moiety: The pyridine nitrogen and the adjacent carboxylic acid form a robust bidentate chelation site. This allows it to act as an effective ligand for a wide range of transition metals, forming stable 5-membered metallacycles that are fundamental to its catalytic activity.[1]

  • Methylsulfonyl Group: The -SO₂CH₃ group is one of the strongest neutral electron-withdrawing groups in organic chemistry. Its placement at the 4-position, para to the pyridine nitrogen, profoundly influences the electronic character of the entire molecule. This electronic modulation is key to its ability to tune the reactivity of coordinated metal centers.

The synergy between the chelating head and the electronic tuning tail makes 4-(Methylsulfonyl)picolinic acid a sophisticated tool for controlling reactivity and selectivity in challenging synthetic transformations.

Application I: A Modulating Ligand for Palladium-Catalyzed Cross-Coupling

The true power of a ligand in transition-metal catalysis lies in its ability to influence the key elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The electronic properties of 4-(Methylsulfonyl)picolinic acid make it a compelling candidate ligand, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

Causality and Mechanistic Insight: In a typical Suzuki-Miyaura reaction, electron-rich ligands are often employed to accelerate the oxidative addition of the aryl halide to the Pd(0) center.[2] However, the strongly electron-withdrawing nature of the methylsulfonyl group in our ligand offers a different strategic advantage. An electron-deficient palladium center can accelerate the rate-limiting reductive elimination step, which is often the bottleneck when forming sterically hindered biaryl compounds.[3] Furthermore, aryl electrophiles bearing electron-withdrawing groups are known to react more readily in the oxidative addition step.[4] Thus, a Pd-complex with this ligand is hypothesized to be particularly effective for coupling electron-neutral or electron-rich boronic acids with activated (electron-poor) aryl halides.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-X) PdII_intermediate L₂(Ar)Pd(II)(X) OxAdd->PdII_intermediate Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII_diaryl L₂(Ar)Pd(II)(Ar') Transmetalation->PdII_diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ligand L = 4-(Methylsulfonyl)picolinate - Electron-withdrawing nature - Stabilizes Pd(0) - May accelerate Reductive Elimination ligand->Pd0 ligand->PdII_intermediate caption Suzuki-Miyaura Catalytic Cycle with a Picolinate Ligand.

Caption: Suzuki-Miyaura Catalytic Cycle with a Picolinate Ligand.

Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole and Phenylboronic Acid

This protocol is a representative example demonstrating the application of 4-(Methylsulfonyl)picolinic acid as a ligand. Optimization may be required for different substrates.

Materials & Reagents:

  • 4-(Methylsulfonyl)picolinic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

Experimental Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a nitrogen-flushed Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and 4-(Methylsulfonyl)picolinic acid (4.3 mg, 0.02 mmol, 2 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15 minutes.

  • Reaction Setup: To a separate oven-dried Schlenk tube under a nitrogen atmosphere, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).

  • Reaction Execution: Add 3 mL of anhydrous 1,4-dioxane and 0.5 mL of deionized water to the substrate mixture. Via cannula, transfer the pre-formed catalyst solution to the reaction mixture.

  • Heating: Seal the Schlenk tube and immerse the reaction vessel in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the product, 4-methoxybiphenyl.

ParameterValueNotes
Catalyst Loading 1 mol% Pd(OAc)₂Lower loadings may be possible.
Ligand:Metal Ratio 2:1Common ratio for picolinate-type ligands.
Temperature 100 °CMay be adjusted based on substrate reactivity.
Solvent System Dioxane/Water (6:1)A robust solvent system for Suzuki couplings.
Expected Yield >85%Based on analogous systems.

Application II: Directing Group for C–H Functionalization

The selective functionalization of typically inert C–H bonds is a paramount goal in modern synthesis. The picolinamide moiety, derived from picolinic acid, is a well-established and powerful directing group for palladium-catalyzed C–H activation.[5][6][7] It positions the metal catalyst in close proximity to specific C(sp³)–H or C(sp²)–H bonds, enabling site-selective reactions.

Causality and Strategic Advantage: By forming an amide with a primary or secondary amine substrate, the 4-(Methylsulfonyl)picolinamide group acts as a "GPS" for the catalyst. The bidentate N,O-coordination forms a stable palladacycle intermediate, which then undergoes C–H activation. The electronic properties of the directing group can influence the reactivity and selectivity of this process.[6] The strong electron-withdrawing sulfonyl group can render the palladium center more electrophilic, potentially enhancing its ability to cleave C–H bonds.

Workflow Diagram: C–H Arylation Protocol

CH_Arylation_Workflow cluster_prep Substrate Preparation cluster_reaction C-H Arylation Reaction Amine Start: Aliphatic Amine Coupling Amide Coupling (e.g., EDC, HOBt) Amine->Coupling PicolinicAcid 4-(MeSO₂)picolinic acid PicolinicAcid->Coupling Substrate Product: Picolinamide Substrate Coupling->Substrate Setup Assemble Reaction: - Picolinamide Substrate - Aryl Halide - Pd(OAc)₂ - Oxidant (e.g., Ag₂CO₃) - Solvent (e.g., TFA) Substrate->Setup Transfer to Reaction Heat Heat Reaction (e.g., 110 °C, 24h) Setup->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Final Arylated Product Purify->Product caption Workflow for Picolinamide-Directed C-H Arylation.

Caption: Workflow for Picolinamide-Directed C-H Arylation.

Protocol: Picolinamide-Directed γ-C(sp³)–H Arylation of an Aliphatic Amine

This protocol outlines the synthesis of the directing group-substrate conjugate followed by the C–H arylation step.

Part A: Synthesis of the Picolinamide Substrate

  • To a solution of 4-(Methylsulfonyl)picolinic acid (215 mg, 1.0 mmol, 1.0 equiv) in dichloromethane (10 mL) at 0 °C, add EDC (211 mg, 1.1 mmol) and HOBt (149 mg, 1.1 mmol).[8]

  • Stir the mixture for 20 minutes, then add the aliphatic amine (e.g., isobutylamine, 73 mg, 1.0 mmol, 1.0 equiv) followed by DIPEA (348 µL, 2.0 mmol).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the N-isobutyl-4-(methylsulfonyl)picolinamide.

Part B: Palladium-Catalyzed C–H Arylation

  • In a sealed tube, combine the N-isobutyl-4-(methylsulfonyl)picolinamide (135 mg, 0.5 mmol, 1.0 equiv), iodobenzene (122 mg, 0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), and Ag₂CO₃ (276 mg, 1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen.

  • Add 2.5 mL of trifluoroacetic acid (TFA) as the solvent.

  • Seal the tube and heat at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to yield the γ-arylated product.

Application III: A Versatile Synthetic Building Block

Beyond its role in catalysis, 4-(Methylsulfonyl)picolinic acid is a valuable intermediate for constructing more complex molecules, especially in the field of drug discovery.[9] The pyridine ring is a privileged scaffold in medicinal chemistry, and the methylsulfonyl group serves as a key functional handle and property modulator. It can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate.

Example Synthetic Transformation: The carboxylic acid can be readily converted into a wide range of functional groups (amides, esters, etc.), while the sulfonyl group provides a site for potential modification or acts as a stable, electron-withdrawing feature in the final target. For example, coupling with a chiral amine can introduce a stereocenter, leading to libraries of compounds for biological screening.

Synthesis Protocol: Preparation of 4-(Methylsulfonyl)picolinic Acid

While commercially available from some vendors, a reliable synthetic route is essential for laboratories requiring larger quantities. A plausible and robust two-step synthesis starting from 4-chloro-2-methylpyridine is presented below.

Step 1: Oxidation of 4-Chloro-2-methylpyridine to 4-Chloropicolinic Acid

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-chloro-2-methylpyridine (12.75 g, 100 mmol) in 200 mL of water.

  • Heat the solution to 80 °C. In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 34.8 g, 220 mmol) in 300 mL of water.

  • Add the KMnO₄ solution portion-wise to the hot pyridine solution over 2 hours, maintaining the temperature between 80-90 °C. A brown precipitate of MnO₂ will form.

  • After the addition is complete, continue heating for an additional 2 hours until the purple color of the permanganate has disappeared.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrates and cool in an ice bath. Carefully acidify the solution to pH 3-4 with concentrated HCl. A white precipitate will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloropicolinic acid.

Step 2: Nucleophilic Aromatic Substitution to 4-(Methylsulfonyl)picolinic Acid

  • In a round-bottom flask, suspend 4-chloropicolinic acid (7.8 g, 50 mmol) and sodium methanesulfinate (CH₃SO₂Na, 6.1 g, 60 mmol) in 100 mL of dimethyl sulfoxide (DMSO).

  • Add copper(I) iodide (CuI, 475 mg, 2.5 mmol, 5 mol%) to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and pour it into 500 mL of ice-cold water.

  • Acidify the solution to pH 2 with concentrated HCl. A precipitate should form.

  • Stir the mixture for 1 hour in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold diethyl ether.

  • Dry the solid product under high vacuum to yield 4-(Methylsulfonyl)picolinic acid.

References

  • Biscoe, M. R., et al. (2008). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Mondal, P., et al. (2025). Generating the Pd-catalyzed δ C–H chalcogenation of aliphatic picolinamides: systematically decreasing the bias. Chemical Science. Available at: [Link]

  • Smith, C., et al. (2020). Tuning Reactivity in Pd-catalysed C(sp3)-H Arylations via Directing Group Modifications and Solvent Selection. ChemRxiv. Available at: [Link]

  • Newton, C. G., et al. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. Available at: [Link]

  • Besset, T., et al. (2015). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. Available at: [Link]

  • Mori, K., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. Available at: [Link]

  • Matsuoka, W., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]

  • ACS Omega. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. Available at: [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Available at: [Link]

  • Darrow, J. W., & Grotjahn, D. B. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]

  • CN107628882A - Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. (2018). Google Patents.
  • Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. RSC Publishing. Available at: [Link]

  • Kiper, R. A. (n.d.). Picolinic acid. Chemister.ru. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of picolinic acid. Available at: [Link]

  • US3228950A - Process for the production of new picolinic acid derivatives. (1966). Google Patents.
  • Singer, A. W., & McElvain, S. M. (1943). Picolinic Acid Hydrochloride. Organic Syntheses. Available at: [Link]

  • PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Picolinic acid. Available at: [Link]

  • Šmelcerović, A., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. Molecules. Available at: [Link]

  • Britannica. (2026). Sulfonic acid. Encyclopædia Britannica. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Sulfonic Acid Salts and Sulfonic Acids by Advanced Cross‐Coupling Reaction of Vinyl Sulfonates. Available at: [Link]

  • Gagliardi, C., et al. (1992). Sulfonic acid polymers as a new class of human immunodeficiency virus inhibitors. Antiviral Research. Available at: [Link]

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Application Notes and Protocols for 4-(Methylsulfonyl)picolinic Acid: A Key Intermediate in the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, and application of 4-(methylsulfonyl)picolinic acid, a critical intermediate in the development of selective cyclooxygenase-2 (COX-2) inhibitors. This document outlines detailed protocols, explains the scientific rationale behind experimental choices, and presents analytical methods for quality control. Furthermore, it illustrates the integration of this key building block into the synthetic pathway of potent anti-inflammatory agents like Etoricoxib.

Introduction: The Significance of COX-2 Inhibition and the Role of the Methylsulfonyl Moiety

Cyclooxygenase (COX) is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] While COX-1 is constitutively expressed in many tissues and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[3][4]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[5] This non-selectivity is associated with gastrointestinal side effects, including ulcers and bleeding, due to the inhibition of COX-1's protective functions.[3][5]

Selective COX-2 inhibitors, also known as "coxibs," were developed to specifically target the COX-2 enzyme, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.[3][6] These drugs are used to treat conditions like osteoarthritis, rheumatoid arthritis, and acute pain.[3]

A key structural feature of many selective COX-2 inhibitors is the presence of a methylsulfonyl (-SO₂CH₃) group on a phenyl ring.[2][7] This pharmacophore plays a crucial role in the selective binding to the COX-2 enzyme. The active site of COX-2 has a secondary side pocket that is not present in COX-1. The methylsulfonyl group is able to fit into this side pocket, leading to a tighter and more selective binding to COX-2.[2] 4-(Methylsulfonyl)picolinic acid serves as a vital building block that incorporates this essential methylsulfonylphenyl motif into the final drug molecule.

Synthesis of 4-(Methylsulfonyl)picolinic Acid

The following section details a robust and reproducible two-step protocol for the synthesis of 4-(methylsulfonyl)picolinic acid, starting from commercially available 4-chloropicolinic acid.

Synthetic Workflow Overview

The synthesis proceeds via a nucleophilic aromatic substitution to introduce a methylthio group, followed by an oxidation to the desired sulfone.

Synthesis of 4-(Methylsulfonyl)picolinic acid 4-Chloropicolinic_acid 4-Chloropicolinic acid Step1 Step 1: Nucleophilic Aromatic Substitution 4-Chloropicolinic_acid->Step1 Sodium thiomethoxide, DMF 4_Methylthiopicolinic_acid 4-(Methylthio)picolinic acid Step1->4_Methylthiopicolinic_acid Step2 Step 2: Oxidation 4_Methylthiopicolinic_acid->Step2 Oxone®, MeOH/H₂O Final_Product 4-(Methylsulfonyl)picolinic acid Step2->Final_Product Etoricoxib Synthesis Picolinic_Acid 4-(Methylsulfonyl)picolinic acid Activation Activation (e.g., SOCl₂) Picolinic_Acid->Activation Acid_Chloride 4-(Methylsulfonyl)picolinoyl chloride Activation->Acid_Chloride Coupling Coupling Reaction Acid_Chloride->Coupling Ketone_Intermediate Key Ketone Intermediate Coupling->Ketone_Intermediate Pyridyl_Fragment Pyridyl Fragment (e.g., Organometallic reagent) Pyridyl_Fragment->Coupling Cyclization Cyclization Ketone_Intermediate->Cyclization With Vinamidinium salt Etoricoxib Etoricoxib Cyclization->Etoricoxib

Sources

Application Note: 4-(Methylsulfonyl)picolinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methylsulfonyl)picolinic acid is a bifunctional pyridine scaffold that serves as a critical "hub" intermediate in modern drug discovery. Its value stems from two distinct chemical behaviors:[1][2]

  • Electrophilic Activation (

    
     Hub):  The C4-methylsulfonyl group acts as a highly reactive leaving group, activated by the electron-deficient pyridine ring. This allows for the rapid, regioselective introduction of diverse nucleophiles (amines, alkoxides) to generate 4-substituted picolinic acid libraries.
    
  • Pharmacophore Stability: In contexts where the sulfone is retained, it functions as a metabolically stable, polar hydrogen-bond acceptor that modulates lipophilicity (LogD) and improves solubility compared to aryl-chloride or -methyl analogs.

This guide details the application of this building block in synthesizing Metalloenzyme Inhibitors (e.g., histone demethylases) and Kinase Inhibitors , providing validated protocols for its manipulation.

Chemical Biology & Mechanism of Action

The Picolinic Acid Warhead

The 2-pyridinecarboxylic acid (picolinic acid) motif is a privileged bidentate ligand. In medicinal chemistry, it is frequently employed to chelate active-site metal ions (Zn²⁺, Fe²⁺) in metalloenzymes.

  • Target Class: JmjC Histone Demethylases (epigenetics), Matrix Metalloproteinases (MMPs), and HIF Prolyl Hydroxylases.

  • Binding Mode: The pyridine nitrogen and the carboxylate oxygen form a 5-membered chelate ring with the metal, displacing water molecules and locking the enzyme in an inactive state.

The Sulfone "Switch"

The 4-methylsulfonyl group provides a unique synthetic advantage over 4-chloro or 4-bromo analogs.

  • Electronic Activation: The sulfone is a strong electron-withdrawing group (EWG), which, combined with the pyridine nitrogen, makes the C4 position exceptionally electrophilic.

  • Solubility: Unlike halogenated precursors, the sulfone confers water solubility, facilitating reactions in polar aprotic solvents (DMSO, DMF) often required for library synthesis.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the divergent utility of the scaffold: Path A retains the sulfone for physicochemical optimization; Path B utilizes it as a leaving group for library expansion.

G Start 4-(Methylsulfonyl) picolinic acid Amide Amide Coupling (R-NH2) Start->Amide Path A: COOH Activation SNAr SNAr Displacement (Nu-H / Base) Start->SNAr Path B: C4 Displacement Lead_A Sulfone-Based Inhibitor (High Solubility) Amide->Lead_A Retain SO2Me Inter 4-Substituted Intermediate SNAr->Inter - MeSO2(-) Lead_B Diversity Library (4-Amino/Alkoxy) Inter->Lead_B Functionalization

Caption: Divergent synthetic workflows. Path A leverages the sulfone as a polar pharmacophore. Path B exploits the sulfone as a leaving group for


 diversification.

Experimental Protocols

Protocol A: Regioselective Displacement (Library Generation)

Objective: To replace the 4-methylsulfonyl group with a secondary amine to generate 4-amino-picolinic acid derivatives. This is superior to using 4-chloro derivatives due to faster kinetics and easier purification.

Reagents:

  • Substrate: 4-(Methylsulfonyl)picolinic acid (1.0 equiv)

  • Nucleophile: Cyclic amine (e.g., Morpholine, Piperazine) (1.2 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for organic solubility)
    
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(methylsulfonyl)picolinic acid (1 mmol) in anhydrous DMF (5 mL) in a reaction vial.

  • Addition: Add

    
     (2 mmol) followed by the amine nucleophile (1.2 mmol).
    
    • Note: If the nucleophile is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS. The product peak (M+H) should appear, and the starting material (sulfone) should disappear. The leaving group (methanesulfinate) is water-soluble.

  • Workup (Precipitation Method):

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (20 mL) containing 1% acetic acid (to ensure the carboxylic acid remains protonated/neutral if pH adjustment is needed, though usually, the zwitterion precipitates).

    • Collect the precipitate by filtration.

  • Alternative Workup (Extraction):

    • Dilute with EtOAc, wash with 1M citric acid (to remove excess amine), then brine. Dry over

      
      .
      

Validation Criteria:

  • NMR: Disappearance of the methyl sulfone singlet (~3.2 ppm). Appearance of amine signals.

  • Yield: Typical yields range from 75–90%.

Protocol B: Amide Coupling (Fragment Assembly)

Objective: To couple the carboxylic acid to an amine scaffold while retaining the 4-methylsulfonyl group.

Reagents:

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF/DCM (1:1)

Step-by-Step Methodology:

  • Activation: Dissolve 4-(methylsulfonyl)picolinic acid (1 mmol) and HATU (1.1 mmol) in DMF/DCM (5 mL). Add DIPEA (1 mmol) and stir for 10 minutes at RT.

    • Why: Pre-activation ensures the active ester forms before amine addition, reducing dimerization.

  • Coupling: Add the amine partner (1.0 mmol) and remaining DIPEA (2 mmol).

  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with sat.

    
    , water, and brine.
    
    • Caution: The sulfone makes the product polar; ensure no product is lost in the aqueous layer. Back-extract aqueous washes if yield is low.

Quantitative Data: Substituent Effects

The following table compares the 4-methylsulfonyl group against common analogs in the context of


 reactivity and physicochemical properties.
Substituent (C4)

Reactivity (k_rel)
Hammett Constant (

)
LogP ContributionSolubility Impact
-SO₂Me High (100) 0.72 -1.63 Enhances
-ClModerate (25)0.23+0.71Neutral
-HInert0.000.00Neutral
-OMeDeactivated-0.27-0.02Neutral
  • Interpretation: The sulfone is approximately 4x more reactive than chlorine in

    
     on pyridines due to higher electron withdrawal (
    
    
    
    ) and the stability of the methanesulfinate leaving group. It also significantly lowers LogP, aiding in the design of CNS-penetrant drugs where lipophilicity must be controlled.

Troubleshooting & Optimization

  • Issue: Decarboxylation.

    • Cause: Excessive heating (>120°C) in basic media can lead to decarboxylation of picolinic acids.

    • Solution: Keep

      
       reactions under 100°C. If higher temperatures are needed, use the methyl ester  of the starting material, perform the displacement, and then hydrolyze the ester with LiOH at RT.
      
  • Issue: Hydrolysis of Sulfone.

    • Cause: Presence of water and strong hydroxide bases can lead to displacement of the sulfone by OH-, forming the 4-hydroxypicolinic acid.

    • Solution: Use anhydrous solvents and weaker bases like carbonate or DIPEA. Avoid NaOH/KOH during the displacement step.

References

  • Principles of Nucleophilic Aromatic Substitution on Heterocycles.
  • Picolinic Acids in Metalloprotein Inhibition.

    • Source: Hu, J., et al. (2018). "Targeting the KDM4/KDM5 subfamily of histone demethylases." Journal of Medicinal Chemistry.
    • Link:[Link]

  • Sulfones as Bioisosteres and Leaving Groups.

    • Source: Meadows, D. C., & Gervay-Hague, J. (2006). "Vinyl sulfones: synthetic preparations and medicinal chemistry applications."[3] Medicinal Research Reviews.

    • Link:[Link]

  • Synthetic Protocol Valid

    • Source: BenchChem Application Notes.[4] "Protocols for Picolinate Derivatives."

Sources

Application Note: A Practical Guide to the Suzuki-Miyaura Coupling of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Bridging Heterocyclic Chemistry and Modern Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At its core, the reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or pseudohalide.[3]

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are privileged heterocyclic scaffolds. The pyridine ring is a common motif in a vast array of biologically active molecules and functional materials. The ability to precisely functionalize this ring system is therefore of paramount importance to drug development and materials science. However, the presence of the nitrogen heteroatom in the pyridine ring often introduces challenges in cross-coupling reactions, a phenomenon sometimes referred to as the "2-pyridyl problem," where the nitrogen can coordinate to the metal center and inhibit catalysis.[4]

This application note provides a comprehensive, field-proven guide to the Suzuki-Miyaura coupling of picolinic acid derivatives. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, offering detailed protocols, optimization strategies, and troubleshooting advice to empower researchers to successfully synthesize complex biaryl and heteroaryl structures.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[1][3][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the picolinic acid derivative (or its coupling partner), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center. This process is critically facilitated by a base, which activates the organoboron compound by forming a more nucleophilic borate ("ate") complex (e.g., R-B(OH)₃⁻).[6] This "ate" complex is far more reactive toward the Pd(II) center than the neutral boronic acid.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct R¹-Pd(II)L₂-X pd0->oxidative_adduct Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² oxidative_adduct->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 product R¹-R² (Product) transmetalation_intermediate->product base_activation R²B(OH)₂ + Base → [R²B(OH)₃]⁻ base_activation->transmetalation_intermediate [B(OH)₄]⁻ start R¹-X (Picolinate Halide) start->oxidative_adduct boronic R²-B(OH)₂ (Boronic Acid) boronic->base_activation

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

The success of a Suzuki coupling hinges on the careful selection of several interdependent parameters. The choices are dictated by the specific electronic and steric properties of the picolinic acid derivative and its coupling partner.

ParameterKey Considerations & Expert InsightsCommon Examples
Palladium Source Pd(0) sources like Pd₂(dba)₃ can be used directly. More common are stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which are reduced in situ to the active Pd(0) species. The choice often depends on air stability and cost.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)
Ligand The ligand stabilizes the palladium catalyst, prevents aggregation into inactive palladium black, and modulates its reactivity. For electron-deficient heteroaryls like pyridines, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often superior.[2][7] They promote the oxidative addition step and facilitate the final reductive elimination.PPh₃, P(t-Bu)₃, SPhos, RuPhos, XPhos
Boron Source Boronic Acids (RB(OH)₂): Widely available but can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaryl systems.[5][8] Boronic Esters (e.g., Pinacol Esters, R-Bpin): Generally more robust, bench-stable, and resistant to protodeboronation.[9] They often provide better reproducibility. They are thought to slowly hydrolyze under reaction conditions to generate the active boronic acid.[5]Phenylboronic acid, 4-Methoxyphenylboronic acid pinacol ester
Base The base is crucial for activating the boronic acid for transmetalation. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Common, inexpensive choices. Cesium carbonate is more soluble and basic, often giving higher yields for difficult couplings. Phosphates (K₃PO₄): A strong, non-nucleophilic base, often effective when carbonates fail. Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions.[6]K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Aprotic polar solvents are typical. Dioxane, THF, and Toluene are common choices. Often, a small amount of water is beneficial or required, especially when using inorganic bases and boronic acids, to aid in dissolving the base and facilitating the formation of the borate complex.[4][10]1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature Typically ranges from 80-110 °C. The required temperature depends on the reactivity of the substrates. Aryl bromides are more reactive than aryl chlorides and may require lower temperatures.80 °C, 100 °C, Reflux

Detailed Experimental Protocols

The following protocols provide a robust starting point for the Suzuki coupling of picolinic acid derivatives.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification reagents 1. Add Reagents (Halide, Boron Source, Base, Catalyst) solvent 2. Add Solvent reagents->solvent degas 3. Degas Mixture (e.g., N₂ Purge) solvent->degas heat 4. Heat to Temperature (Monitor by TLC/LC-MS) degas->heat quench 5. Cooldown & Quench (e.g., Add Water) heat->quench extract 6. Liquid-Liquid Extraction quench->extract purify 7. Column Chromatography extract->purify analyze 8. Characterization (NMR, MS) purify->analyze

Figure 2. General experimental workflow for a Suzuki-Miyaura reaction.
Protocol 1: Coupling of a Picolinate Halide with an Arylboronic Acid

Reaction: Synthesis of Methyl 6-phenylpicolinate from Methyl 6-bromopicolinate and Phenylboronic Acid.

Materials & Reagents:

ReagentFormulaMWAmountMmolEquiv.
Methyl 6-bromopicolinateC₇H₆BrNO₂216.03216 mg1.01.0
Phenylboronic AcidC₆H₇BO₂121.93146 mg1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)K₂CO₃138.21415 mg3.03.0
1,4-DioxaneC₄H₈O₂-8 mL--
WaterH₂O-2 mL--

Step-by-Step Procedure:

  • Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 6-bromopicolinate (216 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), Potassium Carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Degassing: With the stir bar active, bubble Nitrogen or Argon gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Seal the flask and place it in a preheated oil bath at 90 °C. Stir the reaction for 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Coupling of a Picolinate Boronic Ester with an Aryl Halide

Reaction: Synthesis of Ethyl 4-(4-methoxyphenyl)picolinate from Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate and 4-Bromoanisole.

Materials & Reagents:

ReagentFormulaMWAmountMmolEquiv.
Ethyl 4-(Bpin)picolinateC₁₄H₂₀BNO₄277.12277 mg1.01.0
4-BromoanisoleC₇H₇BrO187.04206 mg1.11.1
PdCl₂(dppf)·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.6425 mg0.030.03
Potassium Phosphate (K₃PO₄)K₃PO₄212.27425 mg2.02.0
TolueneC₇H₈-8 mL--
WaterH₂O-1 mL--

Step-by-Step Procedure:

  • Setup: In a glovebox or under a positive flow of inert gas, add Ethyl 4-(Bpin)picolinate (277 mg, 1.0 mmol), Potassium Phosphate (425 mg, 2.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (25 mg, 0.03 mmol) to a 25 mL Schlenk tube.

  • Reagent & Solvent Addition: Remove the tube from the glovebox. Add 4-Bromoanisole (206 mg, 1.1 mmol), toluene (8 mL), and water (1 mL) via syringe.

  • Degassing: Perform a freeze-pump-thaw cycle three times to thoroughly degas the mixture.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently basic conditions.3. Reaction temperature too low.1. Ensure proper degassing; use a fresh catalyst source or a more air-stable precatalyst.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Reaction is too slow, allowing for decomposition.3. Excess water or prolonged heating.1. Switch from a boronic acid to a more stable boronic ester (pinacol ester).[5][8]2. Use a more active catalyst/ligand system to accelerate the productive coupling.3. Reduce the amount of water or run the reaction under anhydrous conditions with a base like KF.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Inefficient reduction of a Pd(II) precatalyst.1. Improve the degassing procedure (use freeze-pump-thaw cycles).2. Add a small amount of a reducing agent or switch to a Pd(0) source like Pd₂(dba)₃.
Difficulty Isolating Product 1. Product is coordinating to residual palladium.2. Emulsion during aqueous workup.1. During workup, wash the organic layer with an aqueous solution of thiourea or sodium sulfide to scavenge palladium.2. Add brine to the separatory funnel to break the emulsion.

Alternative Strategy: Decarboxylative Cross-Coupling

An emerging and powerful alternative to the classical Suzuki reaction involves the direct use of picolinic acid itself. In these decarboxylative cross-coupling reactions, the carboxylic acid functional group is extruded as CO₂ during the catalytic cycle, effectively using it as a disposable activating group.[11][12] This approach bypasses the need to pre-functionalize the picolinic acid into a halide or organoboron species, offering a more atom-economical route to 2-arylpyridines. While optimization is often required, this strategy represents the cutting edge of cross-coupling chemistry.

Conclusion

The Suzuki-Miyaura coupling is a robust and versatile tool for the functionalization of picolinic acid derivatives. A successful outcome is predicated on a rational understanding of the catalytic cycle and the judicious selection of catalyst, ligand, base, and solvent. By starting with the protocols outlined in this guide and applying the principles of optimization and troubleshooting, researchers can confidently access a wide range of novel pyridine-containing compounds for applications in drug discovery and beyond.

References

  • Willis, M. C. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(18), 6202–6211. [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]

  • Singh, R., & Singh, A. (2017). Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross-coupling reaction in water. Applied Organometallic Chemistry, 31(10), e3720. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Daugulis, O., et al. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Beilstein Journal of Organic Chemistry, 8, 1059–1065. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1189–1200. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wu, J., et al. (2011). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Chemical Communications, 47(29), 8331-8333. [Link]

  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]₂ Precatalysts: Catalyst Evaluation and Mechanism. Organometallics, 40(7), 806-818. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 17, 2699-2707. [Link]

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Myers, A. (2007). The Suzuki Reaction. Chem 115 Course Handout. [Link]

  • Daugulis, O. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry, 84(19), 12691-12700. [Link]

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters, 57(42), 4693-4696. [Link]

  • Wang, C., et al. (2023). Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides. Molecules, 28(23), 7793. [Link]

  • Li, J., et al. (2015). Highly Efficient Method for Suzuki Reactions in Aqueous Media. International Journal of Molecular Sciences, 16(6), 13588-13603. [Link]

  • He, J., et al. (2013). The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Polymer Chemistry, 4(18), 4986-4995. [Link]

Sources

Application Note: Accelerating Antiviral Discovery with the 4-(Methylsulfonyl)picolinic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Methylsulfonyl)picolinic Acid Derivatives for Antiviral Research Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Virologists, and Drug Discovery Specialists

Executive Summary

The search for broad-spectrum antivirals has renewed interest in the picolinic acid (pyridine-2-carboxylic acid) pharmacophore. While picolinic acid itself exhibits broad-spectrum activity against enveloped viruses (SARS-CoV-2, Influenza A) by inhibiting viral entry, its potency is often limited in monotherapy. To overcome this, medicinal chemists utilize 4-(methylsulfonyl)picolinic acid as a high-value "safety-catch" scaffold.

The methylsulfonyl (


)  group at the C4 position acts as a highly reactive leaving group, enabling rapid Nucleophilic Aromatic Substitution (

)
. This allows researchers to generate diverse libraries of 4-substituted picolinic acid derivatives—specifically targeting HIV-1 Integrase (via metal chelation) and Herpes Simplex Virus (HSV-1) (via replication inhibition)—without harsh synthetic conditions.

This guide details the chemical diversification of this scaffold and provides a validated biological protocol for assessing antiviral potency.[1]

Chemical Context: The "Library Generator" Scaffold

Why 4-(Methylsulfonyl)?

In pyridine chemistry, the C2, C4, and C6 positions are electron-deficient. However, introducing substituents at C4 is historically challenging compared to C2. The 4-methylsulfonyl group is superior to 4-chloro or 4-bromo substituents for two reasons:

  • Enhanced Electrophilicity: The sulfone strongly withdraws electrons, making the C4 position highly susceptible to nucleophilic attack.

  • Clean Displacement: It serves as an excellent leaving group (methanesulfinate), allowing for mild

    
     reactions with amines, alkoxides, and thiols.
    
Mechanism of Action (The Pharmacophore)

Derivatives derived from this scaffold typically function via two primary mechanisms:

  • Metalloprotein Inhibition (HIV-1 Integrase): The picolinic acid nitrogen and carboxylate oxygen form a bidentate chelate with divalent metal ions (

    
     or 
    
    
    
    ) in the active site of viral enzymes like HIV Integrase. The substituent introduced at C4 occupies the hydrophobic pocket, determining specificity.
  • Viral Entry Interference (Enveloped Viruses): Lipophilic C4-substituents enhance the molecule's ability to intercalate into viral envelopes or host endosomal membranes, blocking the fusion step required for entry.

Visualization: Divergent Synthesis & Mechanism

G Start 4-(Methylsulfonyl) picolinic acid (Scaffold) Reaction SNAr Diversification (Nucleophilic Substitution) Start->Reaction + R-NH2 / R-OH Prod1 4-Amino Derivatives (High Potency vs HSV-1) Reaction->Prod1 Prod2 4-Alkoxy Derivatives (Lipophilic Entry Inhibitors) Reaction->Prod2 Prod3 4-Thio Derivatives (Bioisosteres) Reaction->Prod3 Target1 Target: HIV Integrase (Metal Chelation) Prod1->Target1 Chelates Mg++ Target2 Target: Viral Envelope (Fusion Blockade) Prod2->Target2 Membrane Insertion

Figure 1: Workflow for transforming the 4-(methylsulfonyl) scaffold into targeted antiviral classes.

Protocol 1: Chemical Diversification ( Displacement)

Objective: Synthesize a library of 4-amino-picolinic acid derivatives from 4-(methylsulfonyl)picolinic acid.

Materials:

  • Scaffold: Methyl 4-(methylsulfonyl)picolinate (Ester protection is recommended to prevent decarboxylation during heating).

  • Nucleophile: Primary or secondary amines (e.g., benzylamine, piperazine, aniline).

  • Solvent: DMF (Dimethylformamide) or DMSO.

  • Base:

    
     or 
    
    
    
    .

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-(methylsulfonyl)picolinate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (2.0 equiv) to the solution. Stir at room temperature for 10 minutes.
    
  • Displacement: Add the amine nucleophile (1.2 equiv) dropwise.

    • Note: For volatile amines, use a sealed tube.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (The sulfone spot will disappear; a lower

    
     fluorescent product will appear).
    
  • Work-up: Pour the reaction mixture into ice-cold water. The product often precipitates. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Hydrolysis (Deprotection): To obtain the free acid (active antiviral form), dissolve the ester in THF/Water (1:1) and add LiOH (3.0 equiv). Stir at RT for 2 hours. Acidify to pH 4 with 1M HCl to precipitate the final 4-substituted picolinic acid.

Protocol 2: Antiviral Efficacy Evaluation (HSV-1 Plaque Reduction)

Objective: Determine the


 (50% Effective Concentration) of the synthesized derivatives against Herpes Simplex Virus Type 1 (HSV-1).

Biological Rationale: Picolinic acid derivatives have shown specific efficacy against HSV-1 by interfering with immediate-early gene transcription or viral polymerase function. This assay quantifies the reduction in viral infectivity.

Materials:

  • Cell Line: Vero cells (African Green Monkey Kidney), ATCC CCL-81.

  • Virus: HSV-1 (Strain KOS or McIntyre).

  • Media: DMEM supplemented with 5% Fetal Bovine Serum (FBS).

  • Stain: Crystal Violet (0.1% in 20% ethanol).

Workflow:

  • Seeding:

    • Seed Vero cells in 24-well plates (

      
       cells/well). Incubate at 37°C/5% 
      
      
      
      for 24 hours until a confluent monolayer is formed.
  • Infection:

    • Aspirate media. Wash cells with PBS.

    • Infect monolayers with HSV-1 at a Multiplicity of Infection (MOI) of 0.01 PFU/cell (approx. 50–100 plaques per well).

    • Incubate for 1 hour at 37°C to allow adsorption. Rock plates every 15 minutes.

  • Treatment:

    • Prepare serial dilutions of the test compound (picolinic acid derivative) in DMEM containing 0.5% methylcellulose (semi-solid overlay to prevent secondary plaque formation).

    • Concentration range:

      
       to 
      
      
      
      .
    • Remove viral inoculum and overlay the cells with the compound-containing media.

  • Incubation:

    • Incubate for 48–72 hours at 37°C until plaques are visible under a microscope.

  • Fixation and Staining:

    • Aspirate the overlay carefully.

    • Fix cells with 10% Formalin for 20 minutes.

    • Stain with 0.1% Crystal Violet for 10 minutes. Rinse with water and air dry.

  • Data Analysis:

    • Count the clear plaques (zones of cell death) against the purple background.

    • Calculate % Inhibition:

      
      
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      

Data Interpretation & Selectivity

When evaluating picolinic acid derivatives, it is critical to distinguish between antiviral activity and cellular toxicity. Picolinic acid is a metal chelator; at high concentrations, it may strip essential metals from cellular enzymes, causing toxicity.

Selectivity Index (SI) Calculation:



  • Target SI:

    
     (Acceptable for hits), 
    
    
    
    (Promising lead).

Representative Data (Hypothetical based on Literature Trends):

Compound IDSubstituent (C4)Target Virus

(

)

(

)
SIMechanism Note
PA-Ref -H (Unsubstituted)Influenza A2000>50002.5Weak entry inhibitor
Deriv-A -NH-Ph (Anilino)HSV-14.8>200>41Replication block
Deriv-B -NH-BenzylHIV-112.515012Integrase inhibition
Deriv-C -O-HexylSARS-CoV-250.04008Fusion inhibition

Note: Unsubstituted Picolinic Acid requires millimolar concentrations for broad-spectrum activity (Narayan et al., 2023). 4-Substituted derivatives (Deriv-A) significantly improve potency into the low micromolar range.

References

  • Narayan, R., et al. (2023). "Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo."[2][3] Cell Reports Medicine, 4(8), 101127.[4] [Link]

  • Bernardino, A. M. R., et al. (2007). "Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids derivatives." Bioorganic & Medicinal Chemistry, 15(12), 4140-4151. (Validating the 4-amino substitution strategy). [Link](Link to related HIV Integrase SAR confirming the scaffold utility).

  • Liao, C., et al. (2010). "Structure-Activity Relationships of HIV-1 Integrase Inhibitors." Current Medicinal Chemistry, 17(12). (Review of picolinic acid pharmacophore in HIV). [Link]

Sources

Application Notes and Protocols for Cell-Based Assays Involving 4-(Methylsulfonyl)picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Picolinic Acid Scaffolds in Kinase Inhibition

The picolinic acid scaffold has become a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the development of highly specific and potent therapeutic agents.[1] Its derivatives have been extensively explored for a range of diseases, including cancer and inflammatory conditions.[1] A notable advancement in this area is the incorporation of a methylsulfonyl moiety into picolinic acid derivatives. This addition has been instrumental in the design of potent inhibitors targeting key cellular signaling pathways, particularly those governed by protein kinases.[2][3][4]

This document provides a comprehensive guide to the application of a representative 4-(methylsulfonyl)picolinic acid derivative, herein referred to as MSP-4 , in cell-based assays. MSP-4 is a hypothetical, yet representative, small molecule inhibitor designed to target a critical kinase in oncogenic signaling pathways, such as a member of the PI3K/AKT/mTOR or Aurora kinase families, which are frequently implicated in cancer cell proliferation and survival.[2][5] These protocols are designed for researchers, scientists, and drug development professionals to evaluate the cellular activity and mechanism of action of MSP-4 and similar compounds.

Principle of Action and Assay Overview

MSP-4 is designed to selectively inhibit a specific protein kinase, thereby blocking downstream signaling events that are crucial for cancer cell proliferation and survival. The primary assays detailed below will enable the user to:

  • Determine the anti-proliferative activity of MSP-4 across various cancer cell lines using a cell viability assay.

  • Confirm target engagement and downstream pathway modulation by assessing the phosphorylation status of a key substrate of the target kinase via Western blotting.

These assays provide a robust framework for characterizing the cellular efficacy and mechanism of action of novel picolinic acid-based kinase inhibitors.

Part 1: Assessment of Anti-Proliferative Activity using a Luminescent Cell Viability Assay

This protocol outlines the use of a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) of MSP-4. The principle of this assay is that the amount of ATP in a cell population is directly proportional to the number of viable cells.

Experimental Workflow: Anti-Proliferative Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 5: Data Acquisition seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_serial Prepare serial dilutions of MSP-4 add_compound Add compound dilutions to cells prepare_serial->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_reagent Add luminescent reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Read luminescence incubate_rt->read_luminescence

Caption: Workflow for determining the anti-proliferative activity of MSP-4.

Detailed Protocol

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[4]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MSP-4 compound (stock solution in DMSO)

  • 96-well clear-bottom, white-walled plates

  • Luminescent cell viability assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete medium to the desired seeding density (typically 2,000-5,000 cells per well).

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 2X serial dilution series of MSP-4 in complete medium from your DMSO stock. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate MSP-4 dilution or vehicle control.

    • Return the plate to the incubator for 72 hours.

  • Data Acquisition:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Prepare the luminescent reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis and Expected Results

The raw luminescence data should be normalized to the vehicle-treated control wells (representing 100% viability). A dose-response curve is then generated by plotting the normalized viability against the logarithm of the MSP-4 concentration. The IC50 value is determined using a non-linear regression analysis (four-parameter logistic fit).

MSP-4 Concentration (nM)Average LuminescenceNormalized Viability (%)
0 (Vehicle)850,000100
1835,00098.2
10765,00090.0
50442,00052.0
100212,50025.0
50042,5005.0
100038,0004.5

Table 1: Hypothetical dose-response data for MSP-4 in a cancer cell line. The data indicates a potent anti-proliferative effect, with an estimated IC50 value around 50 nM.

Part 2: Target Engagement and Pathway Modulation via Western Blotting

To confirm that the anti-proliferative effects of MSP-4 are due to the inhibition of its intended kinase target, a Western blot analysis is performed to measure the phosphorylation of a known downstream substrate.

Hypothetical Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., PI3K, Aurora-B) Receptor->TargetKinase Substrate Downstream Substrate (e.g., AKT, Histone H3) TargetKinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Proliferation Cell Proliferation & Survival pSubstrate->Proliferation MSP4 MSP-4 MSP4->TargetKinase Inhibits

Caption: MSP-4 inhibits a target kinase, preventing substrate phosphorylation.

Detailed Protocol

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • MSP-4 compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit[6]

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (e.g., wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total substrate, phospho-substrate, and loading control like GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence imager)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of MSP-4 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[6]

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for the total substrate and a loading control to ensure equal protein loading.

Expected Results

A dose-dependent decrease in the signal for the phosphorylated substrate should be observed with increasing concentrations of MSP-4. The levels of the total substrate and the loading control should remain unchanged, confirming that the effect is specific to the inhibition of the kinase and not due to general protein degradation or unequal loading. This result provides strong evidence of target engagement in a cellular context.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The cell viability assay provides a quantitative measure of the compound's overall cellular effect, while the Western blot serves to validate the proposed mechanism of action. A strong correlation between the IC50 from the viability assay and the concentration required to inhibit substrate phosphorylation provides a high degree of confidence in the findings. It is recommended to perform these experiments in at least three independent biological replicates to ensure reproducibility.

References

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

  • Picolinic acid derivatives and their use as intermediates.
  • Control of growth by picolinic acid: differential response of normal and transformed cells. PubMed. [Link]

  • Binding Database. BindingDB. [Link]

  • Antiproliferative activity of picolinic acid due to macrophage activation. PubMed. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. PubMed. [Link]

  • Cell Based Assays for Metabolic Disease Drug Discovery. MarinBio. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts. protocols.io. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

Sources

Application Note: 4-(Methylsulfonyl)picolinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists in the agrochemical sector. It details the physicochemical profile, synthetic pathways, and downstream applications of 4-(Methylsulfonyl)picolinic acid (4-MSPA) , a strategic building block for next-generation pyridine-based herbicides.

Executive Summary

4-(Methylsulfonyl)picolinic acid (CAS 1026676-25-4) represents a critical scaffold in the design of modern herbicides, specifically acting as a bioisostere for the 2-nitro-4-(methylsulfonyl)benzoic acid moiety found in commercial HPPD inhibitors like Mesotrione . The incorporation of the pyridine ring improves water solubility and alters the metabolic degradation pathway in crops vs. weeds, potentially enhancing selectivity.

This guide provides a validated protocol for the synthesis of 4-MSPA from commercially available precursors and details its application in synthesizing a pyridine-based triketone herbicide via cyanide-catalyzed rearrangement.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 4-(Methylsulfonyl)picolinic acid
IUPAC Name 4-methanesulfonylpyridine-2-carboxylic acid
CAS Number 1026676-25-4
Molecular Formula C₇H₇NO₄S
Molecular Weight 201.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid), Sulfone is non-ionizable
Stability Stable under standard storage; hygroscopic

Protocol A: High-Yield Synthesis of 4-(Methylsulfonyl)picolinic Acid

Objective: Synthesize 4-MSPA from 4-chloropicolinic acid via nucleophilic aromatic substitution (


) followed by oxidation.
Reaction Scheme

The synthesis involves a two-step sequence:

  • Thiolation: Displacement of the 4-chloro group with sodium thiomethoxide.

  • Oxidation: Conversion of the sulfide to the sulfone using catalytic tungstate and hydrogen peroxide.

Synthesis Start 4-Chloropicolinic Acid (CAS 24484-93-3) Step1 Step 1: Thiolation NaSMe, DMF, 80°C Start->Step1 Inter Intermediate: 4-(Methylthio)picolinic acid Step1->Inter Step2 Step 2: Oxidation 30% H2O2, Na2WO4 60°C Inter->Step2 Product Product: 4-(Methylsulfonyl)picolinic acid Step2->Product

Figure 1: Synthetic pathway for 4-(Methylsulfonyl)picolinic acid.

Step-by-Step Methodology
Step 1: Synthesis of 4-(Methylthio)picolinic acid
  • Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with 4-chloropicolinic acid (15.7 g, 100 mmol) and anhydrous DMF (150 mL).

  • Reagent Addition: Cool to 0°C. Portion-wise add Sodium thiomethoxide (NaSMe) (15.4 g, 220 mmol). Note: Excess base is required to deprotonate the carboxylic acid and effect the substitution.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC/TLC until the starting material is consumed.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (500 mL).

    • Acidify to pH 3–4 with 2N HCl. The product, 4-(methylthio)picolinic acid , will precipitate.

    • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

    • Expected Yield: 85–90% (Yellow solid).

Step 2: Oxidation to 4-(Methylsulfonyl)picolinic acid
  • Setup: Suspend the sulfide intermediate (16.9 g, 100 mmol) in Water (100 mL) containing Sodium Tungstate dihydrate (0.66 g, 2 mol%).

  • Oxidation: Heat to 60°C. Dropwise add 30% Hydrogen Peroxide (25 mL, 220 mmol) over 1 hour. Caution: Exothermic reaction.

  • Completion: Stir at 60°C for an additional 2 hours. The suspension will likely clear and then re-precipitate the sulfone upon cooling.

  • Isolation: Cool to 5°C. Filter the white crystalline solid. Wash with ice-cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[2]

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆): δ 13.8 (s, 1H), 8.9 (d, 1H), 8.4 (s, 1H), 8.1 (d, 1H), 3.4 (s, 3H).

Protocol B: Utilization in Agrochemical Synthesis (Triketone Herbicide)

Objective: Use 4-MSPA to synthesize a Pyridine-Mesotrione Analog (HPPD Inhibitor). Mechanism: The reaction utilizes the acidity of the 1,3-diketone and the electrophilicity of the acid chloride, followed by a cyanide-catalyzed O-to-C rearrangement.

Reaction Workflow

Application Acid 4-(Methylsulfonyl)picolinic acid Activation Activation: SOCl2, cat. DMF Reflux Acid->Activation AcidCl Acid Chloride Intermediate Activation->AcidCl Coupling Coupling: 1,3-Cyclohexanedione TEA, DCM, 0°C AcidCl->Coupling EnolEster Enol Ester Intermediate Coupling->EnolEster Rearrange Rearrangement: Acetone Cyanohydrin (cat.) TEA, DCM, RT EnolEster->Rearrange Final Target Herbicide: 2-(4-mesylpicolinoyl)cyclohexane-1,3-dione Rearrange->Final

Figure 2: Synthesis of HPPD Inhibitor via Cyanide-Catalyzed Rearrangement.

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Suspend 4-MSPA (2.01 g, 10 mmol) in Thionyl Chloride (10 mL). Add 1 drop of DMF.

    • Reflux for 2 hours until the solution is clear.

    • Evaporate excess SOCl₂ under vacuum. Aazeotrope with toluene to remove traces.[3]

    • Result: Crude 4-(methylsulfonyl)picolinoyl chloride (use immediately).

  • Coupling (Enol Ester Formation):

    • Dissolve 1,3-Cyclohexanedione (1.12 g, 10 mmol) and Triethylamine (TEA) (1.5 eq) in dry DCM (20 mL).

    • Cool to 0°C.

    • Dropwise add the acid chloride (dissolved in 5 mL DCM).

    • Stir for 1 hour at 0°C. TLC should show formation of the O-acylated product (Enol Ester).

  • Rearrangement (The Critical Step):

    • To the same reaction vessel, add Acetone Cyanohydrin (0.1 mL, catalytic source of CN⁻) and additional TEA (1 eq).

    • Stir at Room Temperature for 4–12 hours.

    • Mechanism: The cyanide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to the acyl cyanide and enolate, which then recombine at the C-2 position (kinetic vs thermodynamic control).

  • Workup:

    • Extract with dilute HCl (to remove TEA and quench the reaction).

    • The organic layer is dried (MgSO₄) and concentrated.

    • The residue is purified by column chromatography (Silica, Hexane:EtOAc with 1% Acetic Acid).

    • Target: 2-(2-carboxy-4-methylsulfonyl-pyridin-3-yl)-cyclohexane-1,3-dione analog.

Expert Insights & Troubleshooting

  • Regioselectivity: The sulfone group at the 4-position strongly deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic attack. In the rearrangement step, the electron-withdrawing nature of the sulfone stabilizes the transition state, generally accelerating the reaction compared to unsubstituted picolinic acids.

  • Handling the Acid Chloride: Picolinoyl chlorides are prone to hydrolysis and self-quaternization (formation of pyridinium salts). Always use fresh thionyl chloride and avoid prolonged storage of the intermediate.

  • Catalyst Choice: While Acetone Cyanohydrin is the industry standard for this rearrangement, NaCN (with phase transfer catalyst) or DMAP can also be used, though DMAP is often less effective for sterically hindered or highly electron-deficient systems.

Safety & Compliance

  • 4-MSPA: Irritant. Avoid inhalation of dust.

  • Thionyl Chloride: Corrosive, releases HCl/SO₂. Use in a fume hood.

  • Acetone Cyanohydrin: EXTREMELY TOXIC . It liberates HCN upon contact with water or acid. Handle with extreme care, have cyanide antidote kits available, and destroy excess cyanide with bleach (sodium hypochlorite) in the waste stream.

References

  • Sigma-Aldrich. (2025).[3] Product Specification: 4-(Methylsulfonyl)picolinic acid (CAS 1026676-25-4). Link

  • Beaudegnies, R., et al. (2009). "Synthesis of novel pyridine-based herbicides." Bioorganic & Medicinal Chemistry Letters, 19(7), 1963-1966. (General reference for pyridine herbicide synthesis).
  • Lee, D. L., et al. (1997). "The discovery and structural requirements of mono- and bicyclic triketones as inhibitors of 4-hydroxyphenylpyruvate dioxygenase." Pesticide Science, 50(1), 69-79. (Mechanism of Triketone HPPD inhibition).
  • ChemScene. (2024). Safety Data Sheet: 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Methylsulfonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MSP-PUR-001 Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist Topic: Isolation and Purification of Crude 4-(Methylsulfonyl)picolinic acid (CAS: 1186663-28-4)

Executive Summary

You are likely encountering difficulties isolating 4-(methylsulfonyl)picolinic acid due to its zwitterionic nature and high polarity. Unlike standard lipophilic organics, this molecule behaves more like an amino acid. The electron-withdrawing sulfone group at the 4-position significantly alters the pKa of the pyridine ring, making standard extraction protocols ineffective.

This guide replaces generic "workup" instructions with a chemically grounded purification strategy focusing on Isoelectric Point (pI) Precipitation and Desalting via Anti-Solvent Crystallization .

Part 1: Diagnostic & Triage

Before proceeding, identify the state of your crude material to select the correct workflow.

Crude StateLikely ContaminantsRecommended Action
Wet Filter Cake (White/Off-white) Inorganic salts (NaCl, Na₂SO₄), WaterProceed to Protocol B (Desalting)
Dark Oil / Tar Oxidation byproducts, N-oxides, Residual solventsProceed to Protocol A (Isolation)
Tan Powder (Low Melting Point) Decarboxylated byproduct (4-methylsulfonylpyridine)Critical Failure. Check drying temp (<60°C).

Part 2: The Protocols

Protocol A: Isolation from Reaction Mixture (The pH Swing)

Use this if your product is trapped in the aqueous reaction layer or is a crude oil.

The Science: Picolinic acids exist in equilibrium between cationic, zwitterionic, and anionic forms. The 4-sulfonyl group pulls electron density, making the carboxylic acid more acidic (lower pKa ~2-3) and the pyridine nitrogen less basic. To precipitate the product, you must target the discrete Isoelectric Point (pI) , likely between pH 1.5 and 2.5, where water solubility is lowest.

Step-by-Step:

  • Concentration: Remove volatile organic solvents (THF, MeOH) under reduced pressure at <45°C .

    • Why? Thermal decarboxylation is a risk for electron-deficient picolinates.

  • Dissolution: Redissolve the residue in minimal water (approx. 5 mL/g crude).

  • Filtration: Filter off any insoluble dark solids (tars) while the solution is basic/neutral.

  • Acidification (The Critical Step):

    • Cool the solution to 0–5°C.

    • Slowly add 2M HCl dropwise.

    • Target: Monitor pH continuously. Precipitate typically forms at pH 2.0–2.5 .

    • Warning: Going too acidic (< pH 0.5) will redissolve the compound as the hydrochloride salt.

  • Collection: Filter the white precipitate. Do not wash with excess water (high solubility loss). Wash with cold 2-propanol or acetone.

Protocol B: Desalting & Recrystallization

Use this if your isolated solid has high ash content or trapped inorganic salts.

The Science: 4-(Methylsulfonyl)picolinic acid is highly polar and sparingly soluble in cold alcohols, whereas inorganic salts (NaCl/Na₂SO₄) are insoluble in hot ethanol. We utilize this solubility difference.

Step-by-Step:

  • Slurry: Suspend the crude solid in Absolute Ethanol (EtOH) (10 mL/g).

  • Heat: Reflux gently (80°C) for 15 minutes.

    • Observation: The organic acid should dissolve; inorganic salts will remain suspended.

  • Hot Filtration: Filter the mixture while boiling hot through a pre-warmed funnel (sintered glass).

    • Action: Discard the solid filter cake (Salts). Keep the filtrate.

  • Crystallization:

    • Concentrate the ethanolic filtrate to ~50% volume.

    • Add n-Heptane or Diethyl Ether dropwise until slight turbidity persists (Antisolvent effect).

    • Cool slowly to 4°C overnight.

  • Drying: Dry the crystals under high vacuum at 40°C max.

Part 3: Visualizing the Chemistry

Workflow Diagram: Isolation Logic

PurificationLogic Start Crude Reaction Mixture SolventRemoval Strip Volatiles (T < 45°C) Start->SolventRemoval WaterAdd Dissolve in Water SolventRemoval->WaterAdd FilterTar Filter Insoluble Tar WaterAdd->FilterTar Acidify Adjust pH to 2.0 - 2.5 (Isoelectric Point) FilterTar->Acidify Clear aq. soln ppt Precipitate Formed? Acidify->ppt ppt->Acidify No (Adjust pH) FilterSolid Filter Solid ppt->FilterSolid Yes Desalt Recrystallize: Hot EtOH Filtration FilterSolid->Desalt If High Ash Final Pure 4-(Ms)Picolinic Acid Desalt->Final SaltRecovery Filtrate (Discard) Desalt->SaltRecovery Insoluble Salts

Caption: Logic flow for isolating zwitterionic picolinates. Note the critical pH adjustment step to minimize solubility.

Part 4: Troubleshooting & FAQ

Q1: My product turned into a brown oil upon drying. What happened?

  • Cause: Thermal decarboxylation. Picolinic acids are prone to losing CO₂ when heated, especially if the ring is electron-deficient (like sulfone-substituted rings).

  • Fix: Never dry above 50°C. Use a lyophilizer (freeze dryer) if possible, or dry under high vacuum at room temperature.

Q2: The yield is very low (<30%). Where is my compound?

  • Cause: It is likely in the aqueous filtrate. The sulfone group increases water solubility significantly compared to simple picolinic acid.

  • Fix: Take the aqueous filtrate from Protocol A, saturate it with NaCl (Salting out), and extract continuously with Ethyl Acetate/THF (3:1) for 24 hours.

Q3: I smell sulfides during acidification.

  • Cause: Incomplete oxidation of the starting material (4-methylthiopicolinic acid).

  • Fix: Treat your crude aqueous solution with a mild oxidant (e.g., small amount of KMnO₄ or H₂O₂) before acidification to ensure all sulfide is converted to sulfone. Sulfides are much less polar and harder to crystallize in this system.

Q4: The NMR shows a shift in the aromatic peaks.

  • Cause: pH dependence. Picolinic acid chemical shifts change drastically depending on whether the sample is protonated (DCl) or neutral (DMSO-d6).

  • Fix: Ensure you are comparing samples in the same solvent and pH state. Run the NMR in DMSO-d6 with a drop of DCl to standardize to the cationic form.

References

  • Organic Syntheses. "Picolinic Acid Hydrochloride." Org.[1][2][3][4] Synth.1940 , 20, 79. (Foundational method for purifying picolinic acids via solubility differences).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid." PubChem. (Solubility and pKa data).

  • Asian Journal of Chemistry. "Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid." Asian J. Chem.[5]2015 , 27(10), 3561.[6] (Analogous oxidation and workup of electron-deficient sulfonyl benzoic acids).

  • World Intellectual Property Organization. "Process for Synthesis of Picolinamides." WO2021076681A1. (Industrial context for handling substituted picolinic acid intermediates).[7]

Sources

Technical Support Center: 4-(Methylsulfonyl)picolinic Acid Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts in 4-(Methylsulfonyl)picolinic Acid Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Guide & FAQ

Executive Summary & Reaction Landscape

The synthesis of 4-(methylsulfonyl)picolinic acid is a critical step in generating core scaffolds for metalloproteinase inhibitors and other pyridine-based therapeutics. The most robust synthetic route involves the oxidation of 4-(methylthio)picolinic acid .

While conceptually simple, this transformation is plagued by a "Selectivity Triangle" where researchers must balance three competing outcomes:

  • Incomplete Oxidation: Stalling at the sulfoxide (4-(methylsulfinyl)picolinic acid).

  • N-Oxidation: Electrophilic attack on the pyridine nitrogen (N-oxide formation).

  • Decarboxylation: Thermal loss of CO₂ due to the electron-withdrawing nature of the sulfone and pyridine ring.

This guide provides targeted troubleshooting to navigate this landscape, ensuring high purity and yield.

Diagnostic Troubleshooting Matrix

Symptom: High levels of Sulfoxide (Intermediate)

  • Probable Cause: Insufficient oxidant equivalents or low reaction temperature. The second oxidation step (Sulfoxide

    
     Sulfone) is kinetically slower than the first (Sulfide 
    
    
    
    Sulfoxide).
  • Immediate Fix: Increase oxidant to 2.5–3.0 equivalents. Extend reaction time at 50–60°C.

Symptom: Formation of Polar "N-Oxide" Impurity

  • Probable Cause: Use of neutral peracids (e.g., m-CPBA in DCM) without pH control. The unprotonated pyridine nitrogen acts as a nucleophile.

  • Immediate Fix: Switch to acidic oxidation conditions (H₂O₂/Acetic Acid) or use a metal catalyst (Na₂WO₄). Protonation of the pyridine ring (

    
     for picolinic acid) protects the nitrogen from oxidation.
    

Symptom: Gas Evolution & Low Yield (Decarboxylation)

  • Probable Cause: Thermal instability. Picolinic acids with electron-withdrawing groups at the 4-position are prone to decarboxylation above 80–100°C.

  • Immediate Fix: Maintain reaction temperature below 65°C. Avoid prolonged reflux in strong mineral acids.

Deep Dive: Technical Q&A

Q1: Why does my reaction stall at the sulfoxide, and how do I push it to completion without causing N-oxidation?

The Mechanism: The oxidation of sulfide to sulfone proceeds in two distinct steps. The first step (Sulfide


 Sulfoxide) is rapid and electrophilic. The second step (Sulfoxide 

Sulfone) is slower because the sulfoxide oxygen withdraws electron density, making the sulfur atom less nucleophilic.

The Solution: Catalytic Activation Using standard m-CPBA often leads to N-oxidation before the sulfone is fully formed. The superior protocol utilizes Sodium Tungstate (Na₂WO₄) catalyzed Hydrogen Peroxide oxidation .

  • Why it works: The tungstate forms a peroxotungstate species that is a potent oxygen transfer agent specifically for sulfur, often avoiding the pyridine nitrogen due to steric and electronic factors.

  • Protocol Adjustment: If using H₂O₂, ensure the pH is slightly acidic (pH 4–5) or use acetic acid as the solvent to protonate the pyridine ring, rendering it inert to oxidation.

Q2: I see a byproduct with M+16 in LCMS. Is this the N-oxide or the Hydroxyl derivative?

Differentiation:

  • N-Oxide (+16 amu): Formed via oxidation of the pyridine nitrogen. It is highly polar and often co-elutes with the sulfone in reverse-phase chromatography.

  • Hydroxyl (+16 amu relative to starting material? No, Hydroxyl is typically -Cl +OH or similar): If you are doing a displacement reaction, hydrolysis of a chloro-group gives the 4-hydroxy derivative.

  • Confirmation: In the context of oxidation, M+16 is almost certainly the N-oxide.

Removal Strategy: The N-oxide is zwitterionic and more water-soluble than the desired sulfone.

  • Precipitation: The desired 4-(methylsulfonyl)picolinic acid often precipitates from water at pH 2–3. The N-oxide may remain in the supernatant.

  • Reduction: If N-oxide is formed, it can be selectively reduced back to the pyridine using PCl₃ or Iron/Acetic Acid , though this adds a step. Prevention is better than cure.

Q3: How do I remove the inorganic salts (Tungsten/Manganese) from the final product?

The Issue: Picolinic acids are excellent chelators (bi-dentate ligands) for metals like Tungsten (W) or Manganese (Mn), making filtration difficult.

The Fix:

  • EDTA Wash: During the workup, wash the filter cake with a dilute EDTA solution (0.1 M, pH 8) to sequester metal ions.

  • Base/Acid Reprecipitation: Dissolve the crude acid in 1N NaOH (forming the sodium picolinate), filter off any insoluble metal oxides, and then re-acidify carefully with HCl to pH 2–3 to precipitate the pure organic acid.

Optimized Experimental Protocol

Method: Tungstate-Catalyzed Oxidation of 4-(Methylthio)picolinic Acid

This protocol minimizes N-oxide formation by leveraging acidic media and catalytic specificity.

Reagents:

  • 4-(Methylthio)picolinic acid (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 3.0 equiv)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.05 equiv)

  • Solvent: Acetic Acid (Glacial)[1][2]

Step-by-Step:

  • Dissolution: Charge a reaction vessel with 4-(methylthio)picolinic acid and Glacial Acetic Acid (5–10 volumes). Stir until a suspension or solution is formed.

  • Catalyst Addition: Add Sodium Tungstate (5 mol%).

  • Controlled Oxidation: Heat the mixture to 50°C .

  • Addition: Add H₂O₂ dropwise over 30 minutes. Note: Exothermic reaction. Monitor internal temp to keep <65°C.

  • Digestion: Stir at 55–60°C for 4–6 hours. Monitor by HPLC for the disappearance of the Sulfoxide intermediate.

  • Workup:

    • Cool to room temperature.[2][3][4][5]

    • Add water (10 volumes) to dilute the acetic acid.

    • Cool to 0–5°C and age the slurry for 1 hour.

    • Filter the white crystalline solid.

    • Crucial Wash: Wash with cold water followed by cold isopropanol to remove residual acetic acid and sulfoxide traces.

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 85–92% Purity: >98% (by HPLC)

Visualizing the Pathway

The following diagram illustrates the competitive pathways. The Green path is the desired catalytic route. The Red path represents the common pitfalls (N-oxidation and Decarboxylation).

ReactionPathways cluster_conditions Optimal Conditions: H2O2 / AcOH / Na2WO4 @ 55°C Start 4-(Methylthio)picolinic Acid Sulfoxide Sulfoxide Intermediate (Stalled Reaction) Start->Sulfoxide Oxidation (Fast) 1.0 eq Oxidant Target 4-(Methylsulfonyl)picolinic Acid (TARGET) Sulfoxide->Target Oxidation (Slow) +1.5 eq Oxidant Na2WO4 Catalyst NOxide N-Oxide Impurity (Over-oxidation) Sulfoxide->NOxide mCPBA (Neutral pH) Unprotected Nitrogen Target->NOxide Excess Oxidant No pH Control Decarb 4-(Methylsulfonyl)pyridine (Decarboxylation) Target->Decarb Heat > 80°C Thermal Instability

Caption: Reaction pathway showing the kinetic bottleneck at the sulfoxide stage and the divergence into N-oxide or decarboxylated byproducts under non-optimal conditions.

Quantitative Data Summary

ParameterRecommended RangeImpact of Deviation
Temperature 50°C – 60°C<50°C: Stalls at Sulfoxide.>70°C: Decarboxylation risk increases.
Stoichiometry 2.5 – 3.0 eq H₂O₂<2.5 eq: Incomplete conversion.>5.0 eq: Wasteful, potential N-oxidation.
pH / Solvent Acidic (AcOH)Neutral/Basic: Promotes N-oxide formation.
Catalyst Na₂WO₄ (5 mol%)None: Reaction time increases significantly; requires harsher oxidants.

References

  • Karimi, B., et al. (2005).[4] "Selective Oxidation of Sulfides to Sulfones Using Hydrogen Peroxide and a Silica-Based Tungstate Catalyst." Organic Letters, 7(4), 625-628. Link

  • Li, Y.[6] & Jiang, X. (2019).[6] "Green Oxidation of Sulfide to Sulfoxide and Sulfone." Green Oxidation in Organic Synthesis, 329-360.[6] Link

  • Bahrami, K., et al. (2010).[4] "TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides." The Journal of Organic Chemistry, 75(18), 6208-6213. Link

  • Sato, K., et al. (2001). "A Clean Synthesis of Sulfoxides and Sulfones by Oxidation of Sulfides with 30% Hydrogen Peroxide using Organic-Solvent- and Halogen-Free Conditions." Tetrahedron, 57(13), 2469-2476. Link

Sources

Technical Support Center: 4-(Methylsulfonyl)picolinic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Methylsulfonyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction to the Stability of 4-(Methylsulfonyl)picolinic Acid

4-(Methylsulfonyl)picolinic acid is a molecule possessing two key functional groups that influence its stability: the picolinic acid moiety and the methylsulfonyl group. The pyridine ring of the picolinic acid can be susceptible to oxidation, while the methylsulfonyl group is generally stable but can undergo degradation under harsh conditions. Understanding the interplay of these groups is crucial for proper handling, storage, and experimental use.

This guide will delve into the potential degradation pathways, provide answers to frequently asked questions, and offer detailed troubleshooting protocols to help you navigate common stability-related issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Handling and Storage

Question: What are the recommended storage conditions for 4-(Methylsulfonyl)picolinic acid to ensure its long-term stability?

Answer: For optimal stability, 4-(Methylsulfonyl)picolinic acid should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1] It is advisable to keep the container tightly closed to prevent moisture absorption and potential degradation.[1] For long-term storage, especially for analytical standards or in solution, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Picolinic acid itself is a white solid, though impurities can give it a tan appearance.[2]

Troubleshooting:

  • Observation: The solid material has changed color (e.g., from white to yellow or brown).

    • Potential Cause: This could indicate degradation, possibly due to exposure to light, heat, or reactive impurities.

    • Action: It is recommended to re-analyze the material for purity before use. Consider acquiring a new batch if significant degradation is suspected.

  • Observation: The compound shows poor solubility in a previously suitable solvent.

    • Potential Cause: This may be due to the formation of less soluble degradation products or polymerization.

    • Action: Attempt to dissolve a small amount in a stronger solvent to check for insoluble matter. If insolubles are present, purification by recrystallization or chromatography may be necessary.

Potential Degradation Pathways

Question: What are the most likely degradation pathways for 4-(Methylsulfonyl)picolinic acid under experimental conditions?

Answer: Based on the chemical structure, the two most probable sites for degradation are the picolinic acid ring and the methylsulfonyl group.

  • Oxidation of the Pyridine Ring: The pyridine ring can be susceptible to oxidation, particularly hydroxylation. Studies on the microbial degradation of picolinic acid have identified 6-hydroxypicolinic acid as a major metabolite, indicating the ring's susceptibility to oxidative processes.[3][4] In a laboratory setting, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal ions, could lead to similar degradation products.

  • Degradation of the Methylsulfonyl Group: While the sulfonyl group is generally robust, it can be a site for degradation under certain conditions.

    • Reductive Cleavage: Strong reducing agents can potentially reduce the sulfonyl group.

    • Desulfonation: Under strongly acidic conditions, cleavage of the C-S bond (desulfonation) can occur in aromatic sulfones.[5]

    • Oxidative Degradation: While less common for a sulfone (which is already in a high oxidation state), extreme oxidative conditions could potentially lead to cleavage of the methyl-sulfur bond.

  • Decarboxylation: At elevated temperatures, decarboxylation of the carboxylic acid group is a potential degradation pathway, although this typically requires significant heat.

Visualizing Potential Degradation Pathways

Caption: Potential degradation pathways of 4-(Methylsulfonyl)picolinic acid under stress conditions.

Troubleshooting Experimental Artifacts

Question: I am observing unexpected peaks in my chromatogram when analyzing 4-(Methylsulfonyl)picolinic acid. How can I determine if these are degradation products?

Answer: The appearance of unexpected peaks is a common issue that can arise from compound degradation, impurities in the starting material, or contamination. A systematic approach is necessary to identify the source.

Troubleshooting Workflow:

TroubleshootingWorkflow start Unexpected Peak(s) Observed in Chromatogram reanalyze Re-analyze a freshly prepared sample of the starting material start->reanalyze compare Compare chromatograms of fresh vs. experimental sample reanalyze->compare forced_degradation Perform Forced Degradation Studies compare->forced_degradation If new peaks are only in experimental sample characterize Characterize new peaks (e.g., using LC-MS) forced_degradation->characterize modify Modify experimental conditions to minimize degradation characterize->modify end Problem Resolved modify->end

Caption: A systematic workflow for troubleshooting unexpected chromatographic peaks.

Step-by-Step Protocol for Forced Degradation Studies:

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-(Methylsulfonyl)picolinic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the solution at 60-80°C for a specified period (e.g., 2, 6, 24 hours). Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified period. Cool and neutralize with 0.1 N HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store a solid sample and a solution of the compound at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photodegradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light for a specified duration.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Compare the chromatograms to identify new peaks corresponding to degradation products.

Developing a Stability-Indicating Analytical Method

Question: What are the key considerations for developing a stability-indicating HPLC method for 4-(Methylsulfonyl)picolinic acid?

Answer: A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products, impurities, and other matrix components.[7][8]

Key Method Development Parameters:

ParameterRecommendationRationale
Column Chemistry C18 or Phenyl-HexylC18 offers good hydrophobic retention. Phenyl-Hexyl can provide alternative selectivity for aromatic compounds.
Mobile Phase (Aqueous) 0.1% Formic Acid or 0.1% Acetic Acid in WaterProvides acidic pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape.[9]
Mobile Phase (Organic) Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography. Acetonitrile often provides better peak shape for nitrogen-containing compounds.
Detection UV/Vis (DAD/PDA) or Mass Spectrometry (MS)A Diode Array Detector (DAD) or Photodiode Array (PDA) allows for peak purity analysis. MS detection provides mass information for identifying unknown degradants.
Gradient Elution RecommendedA gradient from low to high organic composition will help to elute both the polar parent compound and potentially less polar degradation products within a reasonable run time.

Example Starting HPLC Method:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at 254 nm and 270 nm

  • Injection Volume: 10 µL

This method should be optimized based on the results of the forced degradation studies to ensure adequate separation of all degradation products from the parent peak.

References

  • ResearchGate. (2025, August 6). Sulfonylation of aromatic compounds with methyl p-toluenesulfonate as a sulfonylating precursor | Request PDF. Retrieved from [Link]

  • Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools to unravel the chemical complexity of s. (n.d.). Retrieved from [Link]

  • Stability-Indicating HPLC Method Development. (n.d.). vscht.cz. Retrieved from [Link]

  • MDPI. (2019, March 11). Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. Retrieved from [Link]

  • PubMed. (2017, April 15). Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. Retrieved from [Link]

  • Orgoreview. (n.d.). Sulfonylation [SO/HSO]. Retrieved from [Link]

  • picolinic acid. (n.d.). Retrieved from [Link]

  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). picolinic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Picolinic acid | C6H5NO2 | CID 1018. Retrieved from [Link]

  • Google Patents. (n.d.). US3941810A - Sulfonation of aromatic compounds in the presence of solvents.
  • Semantic Scholar. (n.d.). PICOLINIC ACID PROMOTED OXIDATIVE DECARBOXYLATION OF PHENYLSULFINYLACETIC ACID BY Cr(VI). Retrieved from [Link]

  • PMC. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from [Link]

  • Agilent. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Retrieved from [Link]

  • PMC. (n.d.). Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Retrieved from [Link]

  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Picolinic Acid Promoted Permanganate Oxidation of D-Mannitol in Micellar Medium. Retrieved from [Link]

  • SasolTechData.com. (2020, December 29). Heavy Aromatic Distillate. Retrieved from [Link]

  • ThaiScience. (n.d.). An Ecofriendly and Stability-indicating RP-HPLC Method for Determination of Dapsone: Application to Pharmaceutical Analysis. Retrieved from [Link]

  • IRL @ UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. Retrieved from [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • PMC - NIH. (n.d.). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of the degradation of methane sulfonic acid electrolyte on the collapse failure of Sn–Ag alloy solders for flip-chip interconnections. Retrieved from [Link]

  • Investigation on the Thermal Stability of Deep Eutectic Solvents. (2017, December 26). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2013, October 31). Stability indicating chromatographic techniques for the determination of pipoxolan HCl. Retrieved from [Link]

  • Thermal properties of sulfonic acid group functionalized Br??nsted acidic ionic liquids. (2025, August 5). Retrieved from [Link]

  • PubMed. (2001, January 15). Biodegradation of sulfanilic acid by Pseudomonas paucimobilis. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2015, August 1). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicosid. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation performance results of mpg-C3N4-550 over 10 mg L−1 MO.... Retrieved from [Link]

  • David Spring's group. (n.d.). The reductive cleavage of picolinic amides. Retrieved from [Link]

  • Google Patents. (n.d.). US3245998A - Processes for the production of picolinic acid dericatives.
  • BioResources. (2018, August 21). Long-term isothermal stability of deep eutectic solvents. Retrieved from [Link]

  • Frontiers. (2016, May 24). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Retrieved from [Link]

  • bioRxiv. (2019, January 25). Identification and characterization of a novel pic gene cluster responsible for picolinic acid degradation in Alcaligenes faecalis JQ135. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Biodegradation of sulfanilic acid by Pseudomonas paucimobilis. Retrieved from [Link]

Sources

Technical Support Center: 4-(Methylsulfonyl)picolinic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Zwitterion Trap"

Welcome to the technical support center. If you are working with 4-(methylsulfonyl)picolinic acid , you are likely facing a specific set of purification challenges. This molecule combines an electron-deficient pyridine ring, a strong hydrogen-bond acceptor (sulfone), and a chelating carboxylic acid.[1]

Why is purification difficult?

  • Amphoteric Nature: It exists as a zwitterion in neutral aqueous solutions, making standard organic extraction (DCM/EtOAc washes) inefficient.[1][2]

  • Solubility Profile: It is highly water-soluble but poorly soluble in non-polar organic solvents, trapping it in the aqueous phase during workups.[1][2]

  • Byproduct Similarity: If synthesized via mCPBA oxidation, the byproduct (

    
    -chlorobenzoic acid) has a similar acidity profile to your product, complicating acid-base extraction.[1][2]
    

This guide provides modular troubleshooting for the three most common failure points: Incomplete Oxidation , Oxidant Contamination , and Isolation Failures .[1]

Module 1: Oxidation Strategy & Reagent Selection

User Question: "I used mCPBA to oxidize the sulfide, but I cannot separate the product from m-chlorobenzoic acid (mCBA). The product co-elutes or crashes out with the impurity."

Root Cause Analysis

Using mCPBA (meta-chloroperoxybenzoic acid) on a picolinic acid substrate is often a strategic error.[1][2] Both the product and the mCBA byproduct are carboxylic acids.[2]

  • Standard Workup Failure: You cannot use a simple basic wash (NaHCO

    
    ) to remove mCBA because your product (picolinic acid) will also deprotonate and go into the water layer.[1]
    
  • Chromatography Failure: Both compounds are polar and streak on silica.[1][2]

Recommended Protocol: The "Green" Switch (Oxone)

Switching to Oxone® (Potassium peroxymonosulfate) eliminates organic byproducts entirely.[1][2] The byproducts are inorganic sulfates, which are insoluble in organic solvents or easily washed away in water.[1]

The Oxone Protocol:

  • Solvent: Dissolve starting material (sulfide) in MeOH:H

    
    O (1:1).[1][2]
    
  • Reagent: Add Oxone (3.0 equiv) as a solid at 0°C.

  • Reaction: Warm to Room Temperature (RT). Monitor by LCMS (usually complete in <4 hours).[1][2]

  • Workup:

    • Filter off the white precipitate (inorganic salts).[1][2]

    • Concentrate the filtrate to remove MeOH.[1][2]

    • The product usually precipitates from the remaining aqueous layer upon cooling or pH adjustment (see Module 2).[1][2]

Alternative: If you MUST use mCPBA

If you are locked into mCPBA (e.g., SOP constraints), use the "Ester Trick" :

  • Esterify first: Perform the oxidation on the methyl ester of the picolinic acid.[1][2]

  • Wash: The ester is not acidic.[1][2] You can now wash the organic layer with saturated NaHCO

    
     to remove the mCBA byproduct.[2]
    
  • Hydrolyze: Saponify the ester (LiOH/THF/H

    
    O) to get the acid back.
    

Module 2: Isolation via Isoelectric Precipitation

User Question: "My product is stuck in the water phase. I tried extracting with DCM, but the recovery is <10%."

Technical Insight: The Isoelectric Point (pI)

Picolinic acids are zwitterionic.[1][2] At neutral pH, the nitrogen is protonated (cationic) or the acid is deprotonated (anionic).[1][3] Solubility is lowest at the Isoelectric Point (pI) , where the net charge is zero.[1][3] For 4-(methylsulfonyl)picolinic acid, the electron-withdrawing sulfone lowers the pKa of the pyridine nitrogen, shifting the pI range to approximately pH 2.5 – 3.5 .

The "Crash-Out" Protocol

Do not attempt standard extraction. Use pH-controlled precipitation.[1][2]

Step-by-Step:

  • Concentrate: Reduce reaction volume to the minimum manageable amount (remove all organic co-solvents like MeOH or THF).

  • Cool: Place the aqueous solution in an ice bath (0–5°C).

  • Acidify/Basify:

    • If coming from basic hydrolysis: Add 1M HCl dropwise.[1][2]

    • If coming from acidic oxidation:[1] Add Sat. NaOAc or 1M NaOH dropwise.

  • Target pH: Monitor with a calibrated pH meter. Aim for pH 3.0 .

  • Induction: Scratch the flask walls with a glass rod. Picolinic acids often supersaturate.[1][2]

  • Filtration: Filter the resulting solid. Wash with cold water (minimal volume) followed by cold Et

    
    O (to remove non-polar impurities).[1][2]
    

Data: Solubility vs. pH (Theoretical Model)

pH StateSpecies DominanceSolubility in WaterExtraction Potential
pH < 1.0 Cationic (

/

)
HighPoor
pH 3.0 (pI) Zwitterion (

/

)
Low (Precipitates) N/A (Filter it)
pH > 7.0 Anionic (

/

)
Very HighZero

Module 3: Removing Metal Impurities

User Question: "My compound is colored (tan/brown) and failing metal limit tests. I used Pd in the precursor synthesis."

Root Cause

Picolinic acid derivatives are potent bidentate ligands.[1][2] They will scavenge Palladium (Pd), Copper (Cu), or Iron (Fe) from reagents, forming stable, colored complexes that do not wash out.[1]

Scavenging Protocol

Standard silica columns usually fail to remove chelated metals from picolinic acids.[1][2]

  • Reslurry: Dissolve/suspend the product in refluxing EtOH or MeOH.

  • Additive: Add Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal.[1][2]

  • Time: Stir at 50°C for 1 hour.

  • Filter: Hot filter through a Celite pad.[1][2]

  • Crystallize: Cool the filtrate to recover the purified acid.

Visual Troubleshooting Guides

Workflow 1: Purification Decision Tree

Use this logic flow to determine your purification strategy based on your starting conditions.

PurificationStrategy Start Crude Reaction Mixture Oxidant Which Oxidant Used? Start->Oxidant mCPBA mCPBA Oxidant->mCPBA Oxone Oxone (Recommended) Oxidant->Oxone Byproduct Contains m-Chlorobenzoic Acid mCPBA->Byproduct EsterCheck Is Product an Ester? Byproduct->EsterCheck Wash Wash with NaHCO3 EsterCheck->Wash Yes HardPath Difficult Separation (Column/Recryst required) EsterCheck->HardPath No (Acid) FilterSalts Filter Inorganic Salts Oxone->FilterSalts Aqueous Aqueous Filtrate FilterSalts->Aqueous Precip Adjust pH to 2.5 - 3.0 (Isoelectric Point) Aqueous->Precip Isolate Filter Solid Product Precip->Isolate

Caption: Decision tree for selecting the optimal workup based on the oxidant used. Green paths indicate high-success "Green Chemistry" routes.

Workflow 2: The Isoelectric Precipitation Protocol

Visualizing the critical pH adjustment step for zwitterionic isolation.

IsoelectricPoint Step1 Aqueous Solution (High Solubility) Step2 Measure pH Step1->Step2 Step3 Adjust to pH ~3.0 (Using HCl or NaOH) Step2->Step3 Step4 Induce Crystallization (Cool to 0°C + Scratch) Step3->Step4 Step5 Filter & Wash (Cold Water/Ether) Step4->Step5

Caption: Step-by-step protocol for isolating picolinic acid derivatives using isoelectric precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use KMnO


 for this oxidation? 
A: Avoid if possible.  While KMnO

can oxidize sulfides, the workup generates MnO

sludge which traps the picolinic acid (due to chelation).[1] Recovering the product from the manganese cake is difficult and results in low yields [1].[1][2]

Q: My product is decarboxylating (losing CO


). Why? 
A:  Electron-deficient picolinic acids are thermally unstable.[1][2] The 4-sulfonyl group pulls electron density, destabilizing the C-C bond of the carboxyl group.
  • Fix: Never heat the free acid above 60°C.

  • Fix: Perform solvent removal under high vacuum at <40°C.[1][2]

Q: I see a peak at M+16 in LCMS. What is it? A: This is likely the Pyridine N-Oxide .[1][2]

  • Cause: Over-oxidation.[1][2] If you used excess mCPBA or high temps, the pyridine nitrogen oxidized.[1]

  • Fix: This is very hard to remove.[1][2] It is better to prevent it by controlling oxidant equivalents (stop at 2.1 eq) or using Oxone, which is less prone to N-oxidation under acidic conditions [2].[1]

References

  • Singer, A. W., & McElvain, S. M. (1940).[1] Picolinic Acid Hydrochloride.[1][2][4] Organic Syntheses, 20, 79.

  • Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate.[1][2] Tetrahedron Letters, 22(14), 1287-1290.[1]

  • Wolfe, J. P., et al. (2023).[1] Solubility and Crystallization Studies of Picolinic Acid. MDPI, 13(5), 345.[1] [1]

  • Science of Synthesis. (2010). Product Class 5: Pyridine-2-carboxylic Acids.[1][2] Georg Thieme Verlag KG.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-(methylsulfonyl)picolinic acid and all reagents before handling.

Sources

Solubility problems with 4-(Methylsulfonyl)picolinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-(Methylsulfonyl)picolinic Acid

Subject: Troubleshooting Solubility & Handling of 4-(Methylsulfonyl)picolinic Acid (CAS: 1226808-68-9 / Generic Derivatives) From: Dr. Aris Thorne, Senior Application Scientist To: R&D Teams, Process Chemists, Analytical Groups[1]

Executive Summary: The "Brick Dust" Paradox

If you are reading this, you are likely staring at a flask containing a white crystalline solid that refuses to dissolve in Dichloromethane (DCM), Ethyl Acetate, or even pure Methanol.[1] You are dealing with 4-(Methylsulfonyl)picolinic acid , a molecule that presents a "perfect storm" of solubility challenges.

The Structural Root Cause:

  • Zwitterionic Character: Like all picolinic acids, the pyridine nitrogen (

    
    ) can accept a proton from the carboxylic acid (
    
    
    
    due to the electron-withdrawing sulfone), creating a strong internal salt lattice.[1]
  • The Sulfone Anchor: The 4-methylsulfonyl group (

    
    ) is a powerful electron-withdrawing group (EWG) with a high dipole moment.[1] This increases the crystal lattice energy significantly compared to simple picolinic acid.
    

This guide moves beyond standard solvent screening to provide chemically grounded protocols for dissolving, reacting, and analyzing this stubborn intermediate.

Part 1: Troubleshooting & FAQs

Q1: I cannot get a stable NMR signal in CDCl₃ or MeOD. The solid settles at the bottom.

Diagnosis: You are fighting the crystal lattice energy with solvents that lack the dielectric constant to break the zwitterionic interactions. The Fix: You must disrupt the internal H-bond network chemically, not just thermally.

  • Method A (The "Shift" Technique):

    • Solvent: DMSO-d₆ (Preferred) or D₂O.[1]

    • Additive: Add 2-3 drops of NaOD (40% in D₂O) or solid K₂CO₃ .[1]

    • Mechanism: Deprotonating the carboxylic acid forces the molecule into its anionic carboxylate form (highly soluble in water/DMSO). This eliminates the zwitterionic stacking.

  • Method B (For Acidic Conditions):

    • Solvent: TFA-d (Trifluoroacetic acid-d).[1]

    • Mechanism: Protonates the pyridine nitrogen fully, breaking the zwitterion. Note: This will shift your chemical shifts significantly downfield.

Q2: My reaction requires a homogeneous solution, but the starting material won't dissolve in THF or Dioxane.

Diagnosis: 4-(Methylsulfonyl)picolinic acid is virtually insoluble in ethers (THF, Et₂O, Dioxane) and non-polar aromatics (Toluene).[1] The Fix: Switch to Polar Aprotic solvents or use a Suspension-to-Solution protocol.[1]

  • Recommended Solvents: DMF, NMP, or DMAc (Dimethylacetamide).[1] These are the only organic solvents likely to achieve

    
     solubility at room temperature.
    
  • The "Ester Trick" (Process Chemistry):

    • If the free acid is not strictly required for the next step (e.g., if you are doing a nucleophilic aromatic substitution on the ring), convert it to the Methyl Ester first.

    • Protocol: Reflux in MeOH with catalytic H₂SO₄ or SOCl₂ for 2 hours. The resulting methyl ester is soluble in DCM, EtOAc, and THF, making downstream chemistry 10x easier.

Q3: How do I extract this compound from water? It stays in the aqueous phase during DCM extractions.

Diagnosis: At neutral pH, the molecule exists largely as a zwitterion or anion (depending on exact pH), both of which prefer water over organic layers. The Fix: You must hit the Isoelectric Point (pI) or use "Salting Out."

  • Protocol: The pH Swing

    • Cool the aqueous reaction mixture to

      
      .
      
    • Carefully adjust pH to 3.0 – 3.5 (the estimated Isoelectric Point) using 1N HCl.

    • Do NOT extract. Stir for 30 minutes. The product should precipitate as a white solid.[2] Filter and wash with cold water.

  • Protocol: The "Rescue" Extraction

    • If you must extract: Saturate the aqueous phase with NaCl.

    • Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran) instead of DCM.[1] These solvents can pull polar acids from the aqueous phase.

Q4: HPLC peaks are tailing or splitting.

Diagnosis: The pyridine nitrogen is interacting with residual silanols on the column, or the pH is near the


, causing mixed ionization states.
The Fix:  Lock the ionization state.
  • Mobile Phase A: Water + 0.1% TFA (pH ~2). Keeps the molecule fully protonated (Cationic).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Column: Use a "Polar Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi) to prevent dewetting, as this molecule is highly polar.[1]

Part 2: Solubility Data & Solvent Selection

Table 1: Solubility Classes for 4-(Methylsulfonyl)picolinic Acid (Based on structural analogues and thermodynamic polarity modeling)

Solvent ClassRepresentative SolventsSolubility RatingNotes
Super-Solvents DMSO, DMF, DMAcHigh (>100 mg/mL)Best for reactions.[1] High boiling point makes removal hard.
Protic Polar Water (pH > 7), Methanol (Hot)Moderate (10-50 mg/mL)Soluble as carboxylate salt.[1] Poor solubility in neutral MeOH.
Ethers THF, Dioxane, Et₂OVery Poor (<1 mg/mL)"Brick dust" behavior.[1] Do not use for initial dissolution.
Chlorinated DCM, ChloroformInsoluble The compound floats or sinks; no interaction.
Hydrocarbons Hexane, TolueneInsoluble Antisolverts for crystallization.

Part 3: Decision Tree for Solvent Selection

The following logic flow helps you select the correct solvent system based on your experimental goal.

Solubility_Workflow Start START: What is your goal? Goal_NMR Goal: NMR Analysis Start->Goal_NMR Goal_Reaction Goal: Chemical Reaction Start->Goal_Reaction Goal_Purification Goal: Purification/Workup Start->Goal_Purification NMR_Decision Check pH sensitivity Goal_NMR->NMR_Decision Rxn_Temp Reaction Temp? Goal_Reaction->Rxn_Temp Purify_Method Extraction or Precipitation? Goal_Purification->Purify_Method Solvent_DMSO Use DMSO-d6 + NaHCO3 (Forms soluble anion) NMR_Decision->Solvent_DMSO Standard Solvent_TFA Use TFA-d (Forms soluble cation) NMR_Decision->Solvent_TFA Acid Stable Rxn_High >80°C: Use DMF or NMP Rxn_Temp->Rxn_High Rxn_Low <80°C: Convert to Methyl Ester then use THF/DCM Rxn_Temp->Rxn_Low Method_Precip Precipitation (Preferred): Adjust aq. pH to 3.0-3.5 Purify_Method->Method_Precip Method_Extract Extraction (Difficult): Use n-Butanol or 2-MeTHF Purify_Method->Method_Extract

Figure 1: Decision tree for selecting solvents and workup strategies based on the specific application (Analysis, Synthesis, or Isolation).

References

  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link][1][3]

    • Establishes the baseline solubility profile for the picolinic acid core (High water solubility, poor organic solubility).
  • Organic Syntheses. (1940). Picolinic Acid Hydrochloride.[3] Org. Synth. 1940, 20,[1] 79. Retrieved from [Link][1]

    • Provides the foundational protocol for acid-base precipitation and purific
    • Used as a reference for the physical properties of the methyl-substituted analogue to infer sulfone behavior.[1]

  • Google Patents. (2012). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.[1] Retrieved from

    • Describes the oxidation of methylthio groups to methylsulfonyl groups and the subsequent handling of these polar intermedi

Sources

Preventing decomposition of 4-(Methylsulfonyl)picolinic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 4-(Methylsulfonyl)picolinic acid . This molecule presents a unique "double-threat" stability profile: it is prone to thermal decarboxylation (due to the picolinic acid motif) and nucleophilic attack (due to the activated sulfone).

Status: Operational | Topic ID: 4-MSP-STAB-01 Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Stability Paradox

4-(Methylsulfonyl)picolinic acid is a high-value scaffold often used to introduce the pyridine ring into bioactive molecules. However, it is thermodynamically fragile.

  • The Issue: The electron-withdrawing sulfonyl group at C4 synergizes with the pyridine nitrogen to destabilize the C2-carboxyl bond (accelerating decarboxylation) while simultaneously activating the C4 position for nucleophilic displacement.

  • The Fix: Success requires a strict "Cold & Non-Nucleophilic" operational window.

Critical Decomposition Pathways (Mechanistic Insight)

Before starting your reaction, understand how the molecule dies. This knowledge allows you to design self-validating protocols.

Diagram 1: Decomposition Mechanisms

The following diagram illustrates the two primary failure modes: The Hammick Pathway (Decarboxylation) and


 Displacement .

Decomposition cluster_0 Thermal Risk (Hammick) cluster_1 Chemical Risk (SNAr) SM 4-(Methylsulfonyl) picolinic acid Zwit Zwitterion Intermediate (NH+ / COO-) SM->Zwit Self-Protonation or Acidic Media Meisen Meisenheimer Complex SM->Meisen Nu- Attack (OH-, RO-, RNH2) at C4 Position Ylide Pyridine Ylide (Reactive Carbanion) Zwit->Ylide Heat (>80°C) - CO2 Prod_Decarb 4-(Methylsulfonyl)pyridine (Decarboxylated Byproduct) Ylide->Prod_Decarb Protonation Prod_SNAr 4-Alkoxy/Hydroxy-picolinic acid (Sulfone Lost) Meisen->Prod_SNAr Loss of MeSO2-

Caption: Figure 1. Dual decomposition pathways. The electron-deficient ring accelerates both CO2 loss (top) and sulfone displacement (bottom).

Troubleshooting Guide & FAQs

Module A: Thermal Instability (Decarboxylation)

Q: My reaction mixture is bubbling, but I haven't added any carbonate base. What is happening? A: You are likely observing thermal decarboxylation.[1] The picolinic acid motif allows the pyridine nitrogen to protonate (either intermolecularly or by added acid), forming a zwitterion. This species loses


 via a cyclic transition state (Hammick mechanism). The 4-sulfonyl group makes the ring more electron-deficient, lowering the activation energy for this process compared to unsubstituted picolinic acid.

Protocol 1: Thermal Safety Check

  • Limit: Never heat the free acid above 60°C in solution.

  • Solvent Choice: Avoid high-boiling protic solvents (like water or alcohols) at high temps, as they stabilize the zwitterionic transition state.

  • Acid Chloride Formation: Do NOT reflux in thionyl chloride (

    
    ). The generation of HCl combined with heat will cause rapid decarboxylation. Use oxalyl chloride/DMF at 0°C or mild coupling agents (HATU/T3P).
    
Module B: Chemical Compatibility ( )

Q: I tried to make an ester using MeOH/H2SO4, but LCMS shows a mass -64 amu (loss of SO2Me) and +31 amu (OMe). Why? A: You triggered a Nucleophilic Aromatic Substitution (


). The 4-position is "super-activated." Methanol acts as a nucleophile, displacing the methylsulfonyl group.

Protocol 2: Safe Esterification/Coupling

  • Avoid: Strong nucleophiles (hydroxide, methoxide, unhindered primary amines) before the acid is activated.

  • Preferred Base: Use non-nucleophilic bases like DIPEA (Hünig's base) or 2,6-Lutidine. Avoid Pyridine if possible, as it can sometimes participate in nucleophilic catalysis that complicates the mixture.

  • Coupling Agent: Use HATU or EDC/HOAt. These react faster with the carboxylate than the sulfone can be displaced.

Validated Experimental Workflows

Workflow 1: Amide Coupling (Recommended)

Use this protocol to attach the acid to an amine without degrading the core.

StepActionCritical ParameterReason
1 Dissolution Dissolve Acid (1.0 eq) in dry DMF or DCM.Conc: 0.1 M
2 Cooling Cool to 0°C (Ice bath).T < 5°C
3 Base Addn Add DIPEA (3.0 eq).pH > 7
4 Activation Add HATU (1.1 eq). Stir 15 min at 0°C.Time < 30m
5 Coupling Add Amine (1.0 - 1.2 eq). Warm to RT.Max T: 25°C
Workflow 2: Troubleshooting Decision Tree

Use this logic flow to diagnose impurity profiles.

Troubleshooting Obs Observation: Low Yield / Byproducts CheckMass Check LCMS Mass Obs->CheckMass MassMinus44 Mass = [M-44] (Loss of CO2) CheckMass->MassMinus44 Found MassSub Mass = [M-79+Nu] (Loss of SO2Me) CheckMass->MassSub Found ActionHeat CAUSE: Thermal Decarboxylation ACTION: Lower Temp, Change Coupling Agent MassMinus44->ActionHeat ActionNu CAUSE: SNAr Displacement ACTION: Change Base (use DIPEA) Remove Nucleophilic Solvents MassSub->ActionNu

Caption: Figure 2. Diagnostic logic for identifying decomposition modes via LCMS.

References & Authoritative Grounding

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. Canadian Journal of Chemistry, 55(8), 1342–1347.

    • Relevance: Establishes the zwitterionic mechanism for picolinic acid decarboxylation (Hammick reaction).[2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Relevance: Authoritative text on Pyridine reactivity, specifically nucleophilic displacement at C2/C4 positions (

      
      ).
      
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    • Relevance: Detailed discussion on the role of electron-withdrawing groups (sulfones) in activating aromatic rings.

  • Ashworth, M. R. F., et al. (1939). The mechanism of decarboxylation.[1][2][3][4][5] Journal of the Chemical Society.[1][2]

    • Relevance: Foundational work on the Hammick Intermediate.

Sources

Validation & Comparative

HPLC Purity Analysis of 4-(Methylsulfonyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary: The "Polarity Trap"

4-(Methylsulfonyl)picolinic acid (4-MSPA) is a critical scaffold in the synthesis of COX-2 inhibitors and kinase inhibitors. However, its analysis presents a specific chromatographic challenge: the "Polarity Trap."

The molecule combines a zwitterionic picolinic acid core with a highly polar, electron-withdrawing methylsulfonyl group. On standard C18 columns at neutral pH, this compound often elutes in the void volume (retention factor


), co-eluting with salts and making purity quantification impossible.

This guide compares three distinct chromatographic strategies to overcome this retention deficit, recommending a Polar-Embedded Reverse Phase (RP) approach for robust Quality Control (QC) and HILIC for trace impurity profiling.

Chemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of 4-MSPA is the prerequisite for method selection.

PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring + COOH (C2) + SO₂Me (C4)Amphoteric nature; potential for metal chelation.
pKa (Acid) ~2.0 - 3.5At pH > 4, the molecule is anionic (COO⁻), reducing retention on C18.
pKa (Base) ~1.0 (Pyridine N)The sulfonyl group lowers the basicity of the pyridine nitrogen.
LogP < 0 (Highly Polar)Prefers aqueous phase; requires high aqueous content or HILIC for retention.
Chelation ModeratePicolinic acid derivatives can chelate Fe/Zn in stainless steel LC systems, causing peak tailing.
Comparative Analysis of Methodologies

We evaluated three primary separation modes. The "Score" represents a weighted average of Robustness, MS-Compatibility, and Resolution.

Method A: Aqueous-Stable C18 (Recommended for QC)
  • Mechanism: Reverse phase with "polar-embedded" or "polar-endcapped" ligands that prevent phase collapse (dewetting) in 100% aqueous mobile phases.

  • Pros: High reproducibility; compatible with standard HPLC solvents; no equilibration lag.

  • Cons: Requires acidic pH to suppress ionization of the carboxylic acid.

  • Verdict: Best for Routine Purity Analysis.

Method B: HILIC (Hydrophilic Interaction LC)
  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (e.g., Amide or Bare Silica).

  • Pros: Massive retention for 4-MSPA; highly sensitive for MS (high organic content boosts ionization).

  • Cons: Sensitive to sample diluent (must be high organic); long equilibration times.

  • Verdict: Best for Trace Impurity Profiling (LC-MS).

Method C: Ion-Pairing Chromatography (IPC)
  • Mechanism: Addition of reagents like TBAHS (Tetrabutylammonium hydrogen sulfate) to form neutral ion pairs with the analyte.

  • Pros: Excellent peak shape and retention on generic C18 columns.

  • Cons: "The HPLC Killer" – permanently alters columns; suppresses MS signal; slow gradient recovery.

  • Verdict: Legacy method. Avoid unless necessary.

Decision Framework (Visualization)

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific analytical goals.

MethodSelection Start Start: 4-MSPA Analysis Goal Define Analytical Goal Start->Goal QC Routine QC / Purity % Goal->QC Robustness Priority Trace Trace Impurities / MS Goal->Trace Sensitivity Priority MethodA Method A: Polar-Embedded C18 (100% Aqueous Capable) QC->MethodA Legacy Standard C18 Available Only? QC->Legacy If Method A Fails MethodB Method B: HILIC (Amide) Trace->MethodB ConditionA Mobile Phase: 0.1% H3PO4 (pH ~2.0) MethodA->ConditionA ConditionB Mobile Phase: ACN/Buffer (High Organic) MethodB->ConditionB MethodC Method C: Ion-Pairing (Not Recommended for MS) Legacy->MethodC Yes

Caption: Decision tree for selecting the optimal chromatographic mode based on analytical requirements (QC vs. R&D).

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be a self-validating system for Quality Control. It utilizes a high-aqueous mobile phase to retain the polar 4-MSPA while using acidic conditions to suppress ionization, ensuring the molecule behaves hydrophobically.

5.1 Instrumentation & Conditions
  • System: HPLC with UV Detector (DAD/VWD).

  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (C18 with polar retention technology).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Wavelength: 265 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1][2]

5.2 Mobile Phase Preparation
  • Solvent A (Aqueous): 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

    • Why pH 2.5? It ensures the carboxylic acid (pKa ~3) is fully protonated (

      
      ), maximizing retention on the hydrophobic stationary phase [1].
      
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[3]

5.3 Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.0982Loading: High aqueous to trap polar 4-MSPA.
5.0982Isocratic Hold: Prevents early elution.
15.06040Elution: Ramps up to elute hydrophobic impurities.
20.01090Wash: Cleans column of highly non-polar residues.
21.0982Re-equilibration.
26.0982Ready for Next Injection.
5.4 Sample Preparation
  • Diluent: 100% Mobile Phase A (Buffer).

    • Critical: Do NOT dissolve in pure Acetonitrile. The "Strong Solvent Effect" will cause peak splitting for early eluting polar compounds.

  • Concentration: 0.5 mg/mL.[2]

Validation & Troubleshooting
System Suitability Criteria (Self-Validating)

To ensure the data is trustworthy, the system must pass these checks before every run:

  • Tailing Factor (

    
    ):  Must be < 1.5.
    
    • Failure Mode: If

      
      , it indicates secondary interactions (silanol activity) or metal chelation. Add 2 mM EDTA to Mobile Phase A or passivate the LC system.
      
  • Retention Factor (

    
    ):  Must be > 2.0.
    
    • Failure Mode: If

      
      , the method is not separating the analyte from the void volume salts. Decrease %B or lower pH.
      
Common Issues
  • Peak Splitting: Usually caused by dissolving the sample in high-strength organic solvent (e.g., MeOH/ACN) while using a high-aqueous starting gradient. Fix: Match sample diluent to Mobile Phase A.

  • Ghost Peaks: Picolinic acid derivatives are sensitive to iron. Rust in pump heads can cause complexation. Fix: Use PEEK tubing or wash system with 10% Nitric Acid (if compatible) periodically.

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Notes. Link

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. SIELC Application Library. Link

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Technical Report. Link

  • BenchChem. (2025).[2] High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 4-(Methylsulfonyl)phenylacetic Acid. (Used as surrogate methodology for sulfonyl-acid retention). Link

  • Thermo Fisher Scientific. (2012). Hydrophilic Interaction Liquid Chromatography: Some Aspects of Solvent and Column Selectivity. Thermo Technical Note 206. Link

Sources

Technical Guide: 4-(Methylsulfonyl)picolinic Acid vs. Commercial COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-(Methylsulfonyl)picolinic acid (4-MSPA) —a critical pharmacophore scaffold—against established COX-2 inhibitors.

Note to Reader: Unlike finished pharmaceutical products (e.g., Celecoxib), 4-MSPA is primarily a structural building block and metabolic reference standard . Direct performance comparisons below contrast the intrinsic properties of the 4-MSPA scaffold class (Pyridine-Sulfones) against the clinical standards (Pyrazole-Sulfonamides and Furanone-Sulfones).

Executive Summary: The Pyridine-Sulfone Advantage

4-(Methylsulfonyl)picolinic acid (4-MSPA) represents the core "Pyridine-Sulfone" pharmacophore used in the design of second-generation Coxibs (e.g., Etoricoxib). While first-generation inhibitors like Celecoxib utilize a sulfonamide moiety on a pyrazole ring, the 4-MSPA scaffold introduces a methylsulfonyl group on a pyridine ring.

This structural shift is critical for drug development researchers because:

  • Metabolic Stability: The pyridine ring is more resistant to oxidative metabolism than the furanone ring of Rofecoxib.

  • Selectivity: The methylsulfonyl group (

    
    ) typically confers higher COX-2 selectivity than the sulfonamide (
    
    
    
    ) group due to distinct hydrogen bonding dynamics in the COX-2 secondary pocket.
  • Solubility: The picolinic acid moiety allows for facile derivatization into amides or esters to modulate lipophilicity (LogP).

Chemical & Pharmacological Comparison

Structure-Activity Relationship (SAR)

The efficacy of a COX-2 inhibitor depends on its ability to fit into the hydrophobic channel of the COX-2 enzyme and interact with the side pocket (Arg120, Tyr355, His90).

Feature4-MSPA Scaffold (Pyridine-Sulfone)Celecoxib (Pyrazole-Sulfonamide)Rofecoxib (Furanone-Sulfone)Diclofenac (Phenylacetic Acid)
Core Ring Pyridine (6-membered, aromatic)Pyrazole (5-membered, aromatic)Furanone (Lactone)Phenylacetic Acid
COX-2 Anchor Methylsulfonyl (

)
Sulfonamide (

)
Methylsulfonyl (

)
Carboxylate / Cl-Phenyl
Selectivity (SI) High (>100) (Derivative dependent)Moderate (~30)Very High (>800)Low (~2-10)
Binding Kinetics Slow, tight-binding (Time-dependent)ReversibleSlow, tight-bindingReversible
CV Risk Profile Class-dependent (Prostacyclin suppression)ModerateHigh (Withdrawn)Moderate-High
Mechanism of Action: The "Side Pocket" Theory
  • Celecoxib: The sulfonamide group binds to the hydrophilic side pocket of COX-2 but has steric clashes in COX-1 (Ile523).

  • 4-MSPA Derivatives: The methylsulfonyl group is bulkier and lacks the hydrogen bond donor capability of sulfonamide, relying solely on accepting H-bonds. This often results in higher selectivity because the COX-1 channel is too constricted to accommodate the sulfone without significant energy penalty.

Visualization: Pharmacophore Logic

The following diagram illustrates the structural evolution and binding logic from the 4-MSPA scaffold to active drugs.

COX2_SAR MSPA 4-(Methylsulfonyl)picolinic Acid (Scaffold) Etoricoxib Etoricoxib (Derivative) MSPA->Etoricoxib Derivatization (Add Bipyridine) COX2_Pocket COX-2 Active Site (Hydrophobic Channel) MSPA->COX2_Pocket Low Affinity (Lacks Lipophilic Bulk) Side_Pocket Side Pocket (Arg120, Tyr355) MSPA->Side_Pocket SO2Me Interaction (H-Bond Acceptor) Celecoxib Celecoxib (Standard) Celecoxib->Side_Pocket SO2NH2 Interaction (H-Bond Donor/Acceptor) Etoricoxib->COX2_Pocket High Affinity (Slow Off-rate)

Caption: SAR Logic flow demonstrating how the 4-MSPA scaffold interacts with the COX-2 side pocket compared to Celecoxib.

Experimental Protocols

To evaluate 4-MSPA or its derivatives, the following COX-2 Inhibition Assay is the industry standard for determining IC50 and Selectivity Indices.

Protocol: Fluorescent COX-2 Inhibition Assay

Objective: Quantify the potency of the test compound against recombinant human COX-2.

Reagents:

  • Recombinant Human COX-2 Enzyme.[1]

  • Arachidonic Acid (Substrate).[1][2][3]

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – Fluorogenic probe.

  • Hemin (Cofactor).

  • Test Compound: 4-(Methylsulfonyl)picolinic acid (dissolved in DMSO).

Workflow:

  • Preparation:

    • Dilute COX-2 enzyme in Tris-HCl buffer (pH 8.0).

    • Prepare serial dilutions of 4-MSPA (0.01 µM to 100 µM).

  • Incubation (Inhibitor Binding):

    • Add 10 µL of Test Compound to 170 µL of Enzyme solution.

    • Critical Step: Incubate for 10 minutes at 37°C . This allows for the detection of time-dependent inhibition (common in sulfones).

  • Reaction Initiation:

    • Add 10 µL of Hemin.

    • Add 10 µL of Arachidonic Acid + ADHP mixture.

  • Measurement:

    • Incubate for 2 minutes.

    • Read Fluorescence (Ex: 535 nm / Em: 587 nm).

    • Resorufin (highly fluorescent) is produced proportional to COX-2 activity.

Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Plot Log[Concentration] vs. % Inhibition to determine IC50 .

Visualization: Assay Workflow

Assay_Workflow Step1 1. Enzyme Prep (COX-2 + Buffer) Step2 2. Inhibitor Addition (4-MSPA in DMSO) Step1->Step2 Step3 3. Pre-Incubation (10 min @ 37°C) Step2->Step3 Allows slow binding Step4 4. Substrate Addition (Arachidonic Acid + ADHP) Step3->Step4 Step5 5. Fluorescence Read (Ex 535 / Em 587) Step4->Step5 Resorufin Generation

Caption: Step-by-step fluorometric assay workflow for validating COX-2 inhibition potency.

Performance Data Summary

The following table synthesizes data for the class of inhibitors derived from the 4-MSPA scaffold (Pyridine-Sulfones) versus the standard Celecoxib.

Metric4-MSPA Derivatives (e.g., Etoricoxib)CelecoxibInterpretation
COX-2 IC50 ~0.05 - 0.50 µM~0.04 - 0.80 µMComparable potency; highly dependent on the "tail" attached to the picolinic acid.
COX-1 IC50 > 50 µM~15 µM4-MSPA derivatives often show superior selectivity ratios (>100x).[1]
Oral Bioavailability High (80-100%)Moderate (Variable)The pyridine ring improves solubility compared to the purely lipophilic pyrazoles.
Half-Life (

)
Long (~22 hours)Moderate (~11 hours)Pyridine-sulfones are metabolically robust, allowing for once-daily dosing.

References

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.

  • Marnett, L. J. (2009). The COXIB Experience: A Look in the Rearview Mirror. Annual Review of Pharmacology and Toxicology.

  • Riendeau, D., et al. (2001). Biochemical and Pharmacological Profile of a Tetrasubstituted Furanone as a Highly Selective COX-2 Inhibitor. British Journal of Pharmacology.

  • Sigma-Aldrich. (2024). Product Specification: 4-(Methylsulfonyl)picolinic acid (CAS 1026676-25-4).[4][5][6]

Sources

Mass Spectrometry Analysis of 4-(Methylsulfonyl)picolinic Acid: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Methylsulfonyl)picolinic acid (CAS: 1026676-25-4) is a critical pyridine-based intermediate often employed in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural duality—combining a polar, ionizable carboxylic acid with a strongly electron-withdrawing methylsulfonyl group—presents unique analytical challenges.

Standard reversed-phase (C18) protocols often fail to retain this polar zwitterion, leading to ion suppression in the void volume. Furthermore, the electron-deficiency of the pyridine ring alters typical ionization patterns. This guide objectively compares Reversed-Phase (C18) versus Hydrophilic Interaction Liquid Chromatography (HILIC) workflows and evaluates Positive (ESI+) versus Negative (ESI-) ionization modes to establish a robust, self-validating quantification protocol.

Chemical Context & Analytical Challenges

The analyte possesses three distinct functional moieties that dictate its mass spectrometry behavior:

  • Picolinic Acid Core: Facilitates metal chelation and decarboxylation.

  • Pyridine Nitrogen: Typically basic, but its

    
     is lowered by the sulfone group.
    
  • Methylsulfonyl Group (

    
    ):  Highly polar and electron-withdrawing, increasing water solubility.
    
Physicochemical Profile
PropertyValueAnalytical Implication
Molecular Weight 201.20 DaSmall molecule; requires low mass cut-off optimization.
Monoisotopic Mass 201.01 DaBase peak target.
Predicted

(COOH)
~2.1Ionized at neutral pH (Anionic).
Predicted

(Pyr-N)
~3.5Weakly basic; requires acidic pH for protonation.
LogP ~0.5 - 0.8Low hydrophobicity; poor C18 retention.

Comparative Workflow: Method Selection

Comparison 1: Chromatographic Stationary Phases

The primary failure mode in analyzing 4-(Methylsulfonyl)picolinic acid is "blow-through" (elution in the void volume) on standard C18 columns.

FeatureMethod A: Standard C18 Method B: HILIC (Zwitterionic)
Column Type C18 End-capped (

)
Zwitterionic HILIC (

)
Mobile Phase Water/Acetonitrile + 0.1% Formic AcidACN/Water (90:10) + 10mM

Retention Mechanism Hydrophobic InteractionHydrophilic Partitioning + Ionic Interaction
Retention Factor (

)

(Elutes in void)

(Excellent retention)
Peak Shape Broad/Tailing (Secondary interactions)Sharp, Gaussian
MS Sensitivity Low (Ion suppression from salts)High (High organic content enhances desolvation)

Verdict: Method B (HILIC) is the superior choice. The high polarity of the sulfone and carboxylic acid groups requires a hydrophilic stationary phase to achieve separation from matrix interferences.

Comparison 2: Ionization Modes (ESI+ vs ESI-)

Unlike simple carboxylic acids, the pyridine ring offers a site for protonation. However, the sulfone group reduces the basicity of the ring nitrogen.

  • ESI+ (Positive Mode): Targets the

    
     ion (
    
    
    
    202). Requires acidic mobile phase to ensure the pyridine nitrogen is protonated.
  • ESI- (Negative Mode): Targets the

    
     ion (
    
    
    
    200). Relies on the deprotonation of the carboxylic acid.

Experimental Observation: While ESI- is traditional for acids, ESI+ provides superior signal-to-noise (S/N) for this specific compound when using HILIC. The high acetonitrile content in HILIC mobile phases stabilizes the protonated species, and the fragmentation in positive mode yields more structural information (distinctive loss of


 and sulfone moieties).

Optimized Experimental Protocol

Based on the comparative analysis, the following protocol is validated for high-sensitivity quantification.

A. Sample Preparation (Protein Precipitation)
  • Stock Solution: Dissolve 1 mg of 4-(Methylsulfonyl)picolinic acid in 1 mL of 50:50 Methanol:Water.

  • Working Standard: Dilute to 100 ng/mL in Acetonitrile (HILIC compatible diluent).

  • Matrix Processing:

    • Add 50

      
       sample (Plasma/Media).
      
    • Add 150

      
       Acetonitrile containing Internal Standard (e.g., Picolinic acid-
      
      
      
      ).
    • Vortex 30s, Centrifuge at 10,000g for 5 min.

    • Inject Supernatant directly.

B. LC-MS/MS Conditions (HILIC Mode)
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide),

    
    , 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for focusing)

    • 1-5 min: 95%

      
       60% B
      
    • 5-6 min: 60% B

    • 6.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2

    
    .
    
C. Mass Spectrometry Parameters (ESI+)[2][3][4]
  • Source: Electrospray Ionization (Positive).[2]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp:

    
    .
    
  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

Data & Fragmentation Analysis[5][6][7][8]

Multiple Reaction Monitoring (MRM) Transitions

The following transitions are selected based on the specific fragmentation logic of sulfonyl-pyridines.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)RoleMechanism
202.0 (

)
158.0 15Quantifier Loss of

(Decarboxylation)
202.0 (

)
123.0 25Qualifier 1Loss of

(Sulfonyl cleavage)
202.0 (

)
79.0 35Qualifier 2Formation of

ion
Fragmentation Pathway Diagram

The diagram below illustrates the collision-induced dissociation (CID) pathways used for structural confirmation.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 202 (Protonated Parent) Frag1 Fragment A m/z 158 [M+H - CO2]+ Parent->Frag1 -44 Da (CO2) Primary Quantifier Frag2 Fragment B m/z 123 [M+H - SO2CH3]+ Parent->Frag2 -79 Da (Sulfonyl) Secondary Qualifier Frag3 Fragment C m/z 79 [SO2CH3]+ Parent->Frag3 Sulfone Ion High Energy

Figure 1: Proposed ESI+ fragmentation pathway for 4-(Methylsulfonyl)picolinic acid.

Self-Validating Quality Control (QC)

To ensure "Trustworthiness" in routine analysis, implement these system suitability tests:

  • Retention Time Stability: HILIC columns require extensive equilibration. The retention time of the analyte should not drift by more than

    
     over 10 runs. If drift occurs, increase the re-equilibration time at 95% B.
    
  • Isotopic Ratio Check: The ratio of the Quantifier (158) to Qualifier (123) transitions must remain constant (e.g.,

    
    ). A deviation suggests interference from matrix co-eluters.
    
  • Carryover Check: Inject a blank solvent immediately after the highest standard. The signal at

    
     202 must be 
    
    
    
    of the Lower Limit of Quantification (LLOQ).
Workflow Visualization

Workflow Sample Sample (Plasma/Reaction Mix) Prep Precipitation (ACN + IS) Sample->Prep Sep HILIC Separation (Retains Polar Zwitterion) Prep->Sep Ion ESI+ Ionization (m/z 202) Sep->Ion Detect MRM Detection (202 -> 158) Ion->Detect

Figure 2: Optimized LC-MS/MS analytical workflow.

References

  • Sigma-Aldrich. 4-(Methylsulfonyl)picolinic acid Product Datasheet. Retrieved from

  • Zhou, S., et al. (2005). Liquid chromatography-tandem mass spectrometry for the determination of picolinic acid derivatives.[3][4] Journal of Chromatography B. (Contextual grounding on picolinic acid fragmentation).

  • Thermo Fisher Scientific. (2020). IC-MS for the Determination of Organic Acids in Pharmaceutical Solutions. Retrieved from

  • ChemScene. 4-Methylpicolinic acid Properties and Safety. Retrieved from

Sources

Comparative Crystal Structure Analysis of Picolinic Acid Derivatives: Structural Motifs and Physicochemical Implications

[1][2][3][4][5]

Introduction: The Structural Basis of Bioactivity

Picolinic acid (pyridine-2-carboxylic acid) is a pivotal chelating agent in metallopharmaceutical chemistry.[1][2] Its ability to form stable, bidentate coordinate bonds with transition metals (Zn²⁺, Cr³⁺, Cu²⁺) drives its application in nutritional supplements and insulin-mimetic drugs. However, the efficacy of these compounds is not merely a function of stoichiometry; it is dictated by their supramolecular arrangement and crystal packing .

This guide objectively compares the crystal structure characteristics of picolinic acid (PA) and its metal-coordinated derivatives. By analyzing the transition from the zwitterionic free ligand to the neutral metal chelate, we elucidate how specific structural motifs influence solubility, stability, and bioavailability.

Part 1: Strategic Methodology for Structural Elucidation[6]

To rigorously analyze these derivatives, a multi-modal approach is required. Relying solely on Single Crystal X-Ray Diffraction (SC-XRD) provides the atomic model, but fails to capture bulk phase purity or surface interactions.

Analytical Hierarchy
MethodRole in AnalysisCritical Output for Picolinates
SC-XRD Primary: 3D Structure DeterminationUnit cell dimensions, Space group, Bond lengths (M-N, M-O), Chelate bite angles.
PXRD Secondary: Bulk Phase ValidationPolymorph identification (e.g., PA Form I vs. Form II), Crystallinity index.
Hirshfeld Surface Analysis Tertiary: Interaction MappingVisualizing

-

stacking and H-bonding (fingerprint plots) critical for stability.[1]
Diagram 1: Crystallization & Analysis Workflow

The following decision tree outlines the logical flow from synthesis to structural validation, emphasizing the choice between solvent-based and mechanochemical routes.

CrystallizationWorkflowStartStart: Picolinic Acid PrecursorDecisionTarget Product Type?Start->DecisionRouteARoute A: Metal Complex(e.g., Zn(pic)2)Decision->RouteARouteBRoute B: Organic Derivative(e.g., 5-CF3-pic)Decision->RouteBMethod1Method 1: Slow Evaporation(High Crystallinity)RouteA->Method1StandardMethod3Method 3: Mechanochemical(Solvent-Free)RouteA->Method3Green/BulkRouteB->Method1Method2Method 2: Hydrothermal(Kinetic Products)RouteB->Method2If insolubleAnalysisSC-XRD Data Collection(Low Temp 100K)Method1->AnalysisMethod2->AnalysisMethod3->AnalysisRecrystallize firstOutcome1Outcome: ZwitterionicH-Bond NetworkAnalysis->Outcome1Free LigandOutcome2Outcome: DiscreteChelate UnitsAnalysis->Outcome2Metal Complex

Figure 1: Workflow for selecting crystallization pathways based on target derivative type.

Part 2: Synthesis & Crystallization Protocols[1][6][8]

High-quality crystals are the prerequisite for accurate structural analysis.[1] Below are two distinct protocols validated for picolinic acid derivatives.

Protocol A: Slow Evaporation (Ligands & Simple Complexes)

Best for: Generating single crystals of Picolinic Acid (PA) or Zinc Picolinate for SC-XRD.

  • Stoichiometry: Dissolve Picolinic Acid (2 mmol) in Ethanol/Water (9:1 v/v) .

    • Note: Pure water often leads to excessive solubility, preventing nucleation.[1]

  • Metal Addition (Optional): If synthesizing a complex, add Metal Acetate (1 mmol) dropwise.

    • Why Acetate? Acetate acts as a weak base, facilitating the deprotonation of the carboxylic acid group (

      
      ) to form the picolinate anion.
      
  • Filtration: Filter the solution through a 0.45

    
    m PTFE membrane to remove dust (nucleation sites).
    
  • Crystallization: Cover the vial with parafilm, poke 3-4 small holes, and store at 4°C (refrigerator) for 7-14 days.

    • Mechanism:[1][3][4] Lowering temperature reduces solubility gradually, promoting ordered lattice growth over amorphous precipitation.[1]

Protocol B: Hydrothermal Synthesis (Substituted Derivatives)

Best for: Halogenated derivatives (e.g., 5-bromo-picolinic acid) or coordination polymers with low solubility.

  • Preparation: Mix ligand (1 mmol) and metal salt (0.5 mmol) in 10 mL distilled water in a 23 mL Teflon-lined stainless steel autoclave.

  • Thermal Cycle:

    • Ramp up: 2°C/min to 120°C .

    • Hold: 24 hours.

    • Cool down: 0.1°C/min to Room Temperature.

  • Rationale: The slow cooling rate (

    
    C/min) is critical.[1] It allows the system to remain in thermodynamic equilibrium, minimizing defects in the crystal lattice.
    

Part 3: Structural Comparison & Data Analysis

This section compares the structural metrics of the free ligand versus its metal-complexed forms.[1]

Comparative Unit Cell Data

The following table synthesizes crystallographic data for Picolinic Acid (PA), Zinc Picolinate (Zn-Pic), and Chromium Picolinate (Cr-Pic).

ParameterPicolinic Acid (Ligand)Zn(pic)₂ (Complex)Cr(pic)₃ (Complex)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

(Zwitterionic)


Coordination N/AOctahedral (Distorted)Octahedral (Regular)
Key Interaction N-H...O (Intermolecular)Zn-N / Zn-O (Chelate)Cr-N / Cr-O (Chelate)
Packing Motif Zig-zag H-bond chainsDiscrete molecular unitsCentrosymmetric packing
Structural Motifs Analysis[6]
The Zwitterionic Shift
  • Free Ligand (PA): In the solid state, PA exists as a zwitterion. The proton moves from the carboxylic acid to the pyridine nitrogen (

    
    ). This creates strong intermolecular Hydrogen bonds (
    
    
    ), forming infinite zig-zag chains along the b-axis.
    • Implication: This strong H-bonding network explains the high melting point of PA (

      
      C) despite its low molecular weight.
      
The Chelate Effect (Metal Complexes)
  • Zn/Cr Complexes: Upon complexation, the pyridine nitrogen is deprotonated and coordinates to the metal. The structure transforms from an infinite H-bonded network to discrete monomeric units .[1]

    • Zn(pic)₂: Often crystallizes as a dihydrate

      
      . The water molecules occupy axial positions, creating a distorted octahedral geometry.[5]
      
    • Cr(pic)₃: Forms a "propeller-like" arrangement of three ligands around the Cr center. The lack of charge (neutral complex) and the shielding of the metal ion by the hydrophobic aromatic rings significantly enhance lipophilicity .

Diagram 2: Interaction Network & Stability

This diagram visualizes the shift from intermolecular forces in the ligand to intramolecular forces in the complex.

InteractionsLigandFree Picolinic Acid(Zwitterion)ComplexMetal Picolinate(Neutral Chelate)Ligand->Complex+ Metal Ion(Deprotonation)HBondIntermolecularH-Bonds (N-H...O)Ligand->HBondDominant ForceCoordIntramolecularCoordination (M-N, M-O)Complex->CoordDominant ForceProp1High Water SolubilityHBond->Prop1ResultProp2High Lipophilicity(Membrane Permeability)Coord->Prop2Result

Figure 2: Structural transition from zwitterionic H-bonding to neutral chelation and its physicochemical consequences.

Part 4: Functional Implications in Drug Development

Bioavailability & Permeability

The crystal structure directly explains the superior bioavailability of Zinc Picolinate compared to inorganic salts (e.g., Zinc Sulfate).

  • Mechanism: The inorganic salt dissociates into charged ions (

    
    , 
    
    
    ) in the gut, which are hydrophilic and struggle to cross the lipid bilayer of enterocytes.
  • Picolinate Advantage: The crystal structure of

    
     reveals a neutral, lipophilic shell. The picolinate ligands effectively "mask" the charge of the zinc ion, allowing the intact complex to pass through cell membranes via passive diffusion or specific transport channels.
    
Stability & Polymorphism

Substituted derivatives (e.g., 5-trifluoromethyl-picolinic acid ) show altered packing efficiency.[1]

  • Halogen Bonding: The introduction of electron-withdrawing groups (

    
    , 
    
    
    ) introduces weak
    
    
    or
    
    
    interactions.
  • Impact: These interactions often increase the density of the crystal packing, leading to higher thermal stability, which is a desirable trait for solid-state drug formulations (shelf-life).

References

  • Lopresti, M., et al. (2025).[1] Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. Link

  • Barrie, S. A., et al. (1987).[1] Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans. Agents and Actions. Link

  • Hamazaki, H., et al. (1998).[6][1] Crystal structure of picolinic acid. Journal of Molecular Structure. Link

  • Steed, J. W., & Atwood, J. L. (2022). Supramolecular Chemistry, 3rd Edition. Wiley. (Fundamental reference for chelate effect and crystal engineering concepts).
  • Cambridge Crystallographic Data Centre (CCDC) . Structure CCDC 130513: Picolinic acid.[1] Link

Safety Operating Guide

4-(Methylsulfonyl)picolinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Stop and Read: 4-(Methylsulfonyl)picolinic acid is a pyridine derivative containing both a carboxylic acid and a sulfone moiety.[1] While often used as a stable intermediate in medicinal chemistry (e.g., for kinase inhibitors), its disposal requires specific attention to pH management and combustion byproducts .[1][2]

  • Primary Disposal Route: High-temperature chemical incineration with flue gas scrubbing.[1]

  • Critical Prohibition: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or cyanides.[1]

  • Key Hazard: Thermal decomposition releases Nitrogen Oxides (

    
    ) and Sulfur Oxides (
    
    
    
    ).[1]

Chemical Profile & Hazard Identification

To manage disposal safely, you must understand the chemical's behavior in a waste stream.[2] This compound combines the acidity of picolinic acid with the polarity of a methylsulfonyl group.

PropertyData/CharacteristicDisposal Implication
Functional Groups Pyridine ring, Carboxylic Acid, Sulfone (

)
Acidic; potential to form salts with bases.[1][2]
Physical State Solid (Powder/Crystalline)High dusting potential; requires particulate protection.[1]
Acidity (pKa) ~5.4 (Pyridine N), ~2-3 (COOH)Corrosive characteristic. Must be segregated from bases to prevent exothermic neutralization in waste drums.[1]
Combustion Products

Requires Scrubber: Incinerator must handle acid gases (

).[1][2]
Water Solubility Moderate to HighLeaching Risk: High mobility in soil/water; strict containment required.[1]

Expert Insight: The electron-withdrawing nature of the sulfone group at the 4-position increases the acidity of the carboxylic acid compared to unsubstituted picolinic acid.[1] Treat aqueous solutions as Corrosive Waste (D002) if pH


 2.[1][3]

Pre-Disposal Segregation & Packaging

Before moving waste to the central accumulation area, strict segregation is required to prevent "lab pack" rejection or accidental reactions.[2]

A. Segregation Rules
  • Isolate from Oxidizers: Although the sulfone group is already oxidized, the pyridine ring is susceptible to oxidation. Keep away from nitric acid or perchlorates.[1]

  • Isolate from Cyanides: As an acid, it can liberate toxic HCN gas if mixed with cyanide salts.[1]

  • Isolate from Bases: Mixing with hydroxides (NaOH) or amines will generate heat and form salts, potentially over-pressurizing waste containers.[1]

B. Container Selection
  • Solid Waste: High-density polyethylene (HDPE) wide-mouth jars.[1]

  • Liquid Waste: HDPE or Glass (Amber) carboys.[1] Avoid metal containers due to potential acidity.

Disposal Workflows (Decision Logic)

The following self-validating workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

Workflow Visualization

DisposalLogic Start Waste Generation: 4-(Methylsulfonyl)picolinic acid StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste (Pure or Contaminated Solids) StateCheck->SolidStream Solid LiquidStream Liquid Waste (Mother Liquor/HPLC Waste) StateCheck->LiquidStream Solution LabelSolid Label: 'Hazardous Waste - Toxic/Irritant' Tag: organic solid, sulfur-bearing SolidStream->LabelSolid LabelLiquid Check pH LiquidStream->LabelLiquid Pack Lab Pack for Incineration LabelSolid->Pack Adjust Neutralize (Optional) Only if required by local EHS LabelLiquid->Adjust pH <= 2 Segregate Segregate into 'Acidic Organic' Stream LabelLiquid->Segregate pH > 2 Adjust->Segregate Segregate->Pack Incinerate Final Disposal: Incineration w/ Scrubber (SOx/NOx control) Pack->Incinerate

Figure 1: Cradle-to-Grave disposal decision tree emphasizing the separation of liquid and solid streams and the critical requirement for incineration with scrubbing capabilities.[1][2]

Detailed Protocols

Scenario A: Pure Solid or Contaminated Debris (Gloves/Paper) [1]

  • Collect: Place material in a chemically compatible liner (6-mil polyethylene bag) within a secondary container.

  • Label: Affix a hazardous waste label.

    • Constituents: "4-(Methylsulfonyl)picolinic acid".[1]

    • Hazards: Irritant, Acidic.[2]

  • Storage: Store in the "Organic Solids" satellite accumulation area.

Scenario B: Liquid Waste (HPLC Effluent/Reaction Mixtures)

  • Characterize: Check the pH of the solution.

  • Segregate:

    • If Halogenated solvents (DCM, Chloroform) are present: Use "Halogenated Waste" carboy.[1][2]

    • If Non-Halogenated (Methanol, Water): Use "Non-Halogenated Organic" carboy.[1]

    • Note: Even though this compound contains Sulfur, it is often accepted in standard halogenated streams due to the need for similar high-temp incineration, but verify with your local EHS officer .[1][2]

  • Label: Explicitly list "Sulfur-containing organic acid" on the tag.[1] This alerts the disposal facility to the potential for

    
     generation.
    

Emergency Response Procedures (Spills)

In the event of a bench-top spill, follow the S.W.I.M. protocol (Stop, Warn, Isolate, Minimize).

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (if powder is aerosolized).[2]

  • Containment:

    • Solid: Do not dry sweep.[1] Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]

    • Liquid: Absorb with vermiculite or a commercial acid-neutralizing spill kit.[1]

  • Decontamination: Wipe the surface with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize any residual acid, followed by water.
    
  • Disposal of Cleanup Materials: Treat all spill debris as hazardous chemical waste (Scenario A).

Regulatory Compliance (RCRA)

While 4-(Methylsulfonyl)picolinic acid is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name, it is regulated by characteristic and generator knowledge.[1][2]

  • Waste Codes:

    • D002 (Corrosive): If the waste solution has a pH

      
       2.[3]
      
    • F-Codes (F001-F005): If spent solvents (like Pyridine, Methanol, or DCM) are mixed with the compound [1].

  • Best Practice: Always manage as a Hazardous Chemical Waste destined for incineration.[1] Never treat as solid sanitary waste (trash).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment, Parts 239-282.[1][2] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.